14-Methoxymetopon
Description
Structure
3D Structure
Properties
CAS No. |
131575-03-6 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-5,13,21H,6-10H2,1-3H3/t13-,17+,18+,19-/m1/s1 |
InChI Key |
DENICFHULARDRG-WEZQJLTASA-N |
SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Isomeric SMILES |
C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)OC |
Canonical SMILES |
CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC |
Synonyms |
14-methoxymetopon |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 14-Methoxymetopon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 14-methoxymetopon, a potent µ-opioid receptor agonist. The synthesis commences from the key precursor, 14-hydroxy-5-methylcodeinone, and proceeds through a three-step sequence involving O-methylation, catalytic hydrogenation, and final deprotection. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to aid in understanding.
Core Synthesis Pathway
The synthesis of this compound from 14-hydroxy-5-methylcodeinone is a well-established route.[1] The overall transformation involves the selective methylation of the 14-hydroxyl group, reduction of the 7,8-double bond, and demethylation of the 3-methoxy group to yield the final product.
Step 1: O-Methylation of 14-Hydroxy-5-methylcodeinone
The initial step focuses on the selective O-methylation of the tertiary hydroxyl group at the 14-position of 14-hydroxy-5-methylcodeinone. This is achieved using a strong base to deprotonate the hydroxyl group, followed by reaction with a methylating agent.
Experimental Protocol:
To a solution of 14-hydroxy-5-methylcodeinone in anhydrous dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred at this temperature to allow for the formation of the corresponding alkoxide. Subsequently, methyl iodide (CH₃I) is added dropwise, and the reaction is allowed to proceed. Upon completion, the reaction is quenched, and the product, 14-methoxy-5-methylcodeinone, is extracted and purified.
| Parameter | Value |
| Starting Material | 14-Hydroxy-5-methylcodeinone |
| Reagents | Sodium hydride (NaH), Methyl iodide (CH₃I) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 0°C |
| Key Transformation | Selective O-methylation at C-14 |
Step 2: Catalytic Hydrogenation of 14-Methoxy-5-methylcodeinone
The second step involves the reduction of the Δ⁷,⁸ double bond of 14-methoxy-5-methylcodeinone to yield the corresponding dihydro derivative. This is typically accomplished through catalytic hydrogenation.
Experimental Protocol:
14-Methoxy-5-methylcodeinone is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere in a suitable hydrogenation apparatus. The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction. The catalyst is then removed by filtration, and the solvent is evaporated to yield the dihydro derivative.
| Parameter | Value |
| Starting Material | 14-Methoxy-5-methylcodeinone |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Key Transformation | Reduction of the C7-C8 double bond |
Step 3: Deprotection of the 3-O-Methyl Group
The final step in the synthesis is the deprotection of the 3-O-methyl group to unveil the phenolic hydroxyl group, which is crucial for the pharmacological activity of this compound. This is achieved by refluxing with a strong acid.
Experimental Protocol:
The dihydro derivative obtained from the previous step is refluxed with 48% hydrobromic acid (HBr). This treatment cleaves the methyl ether at the 3-position. After the reaction is complete, the mixture is cooled, and the product, this compound hydrobromide, is isolated and purified. A reported yield for this final step is 77%.[1]
| Parameter | Value |
| Starting Material | Dihydro derivative from Step 2 |
| Reagent | 48% Hydrobromic Acid (HBr) |
| Condition | Reflux |
| Product | This compound hydrobromide |
| Yield | 77% |
Synthesis Pathway Visualization
The following diagram illustrates the core synthesis pathway of this compound from 14-hydroxy-5-methylcodeinone.
Caption: Synthesis of this compound.
Alternative Precursor Synthesis
While the above pathway details the synthesis from 14-hydroxy-5-methylcodeinone, it is important to note that this precursor can be derived from more readily available starting materials such as thebaine or oripavine. The chemical derivatization of 14-O-methyloxymorphone by introducing a methyl group at position 5 also yields this compound.[2] The synthesis of 14-O-methyloxymorphone can be achieved from oxymorphone through O-methylation of the 14-hydroxyl group using dimethyl sulfate.[3]
Conclusion
This technical guide outlines the primary synthetic route to this compound, providing a foundation for researchers and drug development professionals. The described three-step process from 14-hydroxy-5-methylcodeinone offers a clear and established method for obtaining this potent opioid agonist. Further research into optimizing reaction conditions and yields for each step can contribute to the efficient production of this valuable research compound.
References
The Enigmatic Opioid: A Technical Guide to the Discovery and Development of 14-Methoxymetopon
An In-depth Exploration for Researchers and Drug Development Professionals
Abstract
14-Methoxymetopon is a semi-synthetic opioid analgesic that has garnered significant attention within the scientific community for its remarkable potency and unique pharmacological profile. Developed in the mid-1990s by a team led by Professor Helmut Schmidhammer at the University of Innsbruck, this morphinan derivative exhibits potent µ-opioid receptor (MOR) agonism, with an analgesic efficacy reported to be up to 500 times that of morphine when administered systemically and potentially over a million-fold greater via spinal or supraspinal routes.[1][2] What distinguishes this compound is its apparent dissociation of potent analgesia from some of the classic opioid-related side effects, such as profound respiratory depression and constipation, where it demonstrates a ceiling effect.[3][4] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, pharmacological characterization, and developmental status of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound arose from systematic structure-activity relationship (SAR) studies of morphinan compounds. The primary goal was to create a potent and selective MOR agonist with an improved therapeutic index compared to existing opioids. The introduction of a methoxy group at the 14-position of the morphinan scaffold was a key modification. This alteration was found to significantly enhance the binding affinity and intrinsic activity at the µ-opioid receptor.
Synthesis
The synthesis of this compound is typically achieved through a multi-step process starting from the naturally occurring opium alkaloid, thebaine. The following diagram illustrates a general synthetic workflow.
Pharmacological Profile
Receptor Binding Affinity
This compound is a high-affinity and selective ligand for the µ-opioid receptor. Radioligand binding assays have consistently demonstrated its potent interaction with MOR, while showing significantly lower affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1][5]
| Ligand | Receptor | Kᵢ (nM) | Species | Tissue/Cell Line | Reference(s) |
| This compound | µ (mu) | 0.43 | Rat | Brain membranes | [1] |
| δ (delta) | Weaker binding | Rat | Brain membranes | [1][5] | |
| κ (kappa) | Weaker binding | Rat | Brain membranes | [1][5] | |
| Morphine | µ (mu) | ~1-10 | Various | Various | [6] |
| DAMGO | µ (mu) | ~1-5 | Various | Various | [5] |
Table 1: Opioid Receptor Binding Affinities (Kᵢ)
In Vitro Functional Activity
Functional assays, such as the [³⁵S]GTPγS binding assay, have been instrumental in characterizing the agonist properties of this compound. This assay measures the activation of G-proteins coupled to the opioid receptors, providing insights into the compound's efficacy and potency.
| Ligand | Assay | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | System | Reference(s) |
| This compound | [³⁵S]GTPγS Binding | 70.9 | Full agonist, comparable to DAMGO in some studies | Rat brain membranes | [1] |
| Morphine | [³⁵S]GTPγS Binding | Variable | Partial to full agonist | Various | [4] |
| DAMGO | [³⁵S]GTPγS Binding | Variable | Full agonist (standard) | Various | [4] |
Table 2: In Vitro Functional Activity
In Vivo Analgesic Efficacy
Animal models of nociception, such as the hot-plate and tail-flick tests, have demonstrated the potent antinociceptive effects of this compound.
| Compound | Test | ED₅₀ (mg/kg, s.c.) | Potency Ratio (vs. Morphine) | Species | Reference(s) |
| This compound | Hot-Plate | ~0.01 - 0.05 | ~100-500x | Mouse | [3] |
| Tail-Flick | ~0.01 - 0.05 | ~100-300x | Mouse | [5] | |
| Morphine | Hot-Plate | ~1 - 5 | 1x | Mouse | [3] |
| Tail-Flick | ~2 - 8 | 1x | Mouse | [5] |
Table 3: In Vivo Analgesic Potency
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Experimental Protocols
Radioligand Binding Assay
A detailed protocol for determining the binding affinity of this compound for opioid receptors is outlined below.
Methodology:
-
Membrane Preparation: Rodent brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the opioid receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation upon receptor agonism.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membrane preparations from brain tissue or cells expressing the opioid receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.
-
Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
In Vivo Analgesia Assays
This test measures the response latency to a thermal stimulus.
Methodology:
-
Acclimatization: Mice are acclimated to the testing room and apparatus.
-
Drug Administration: this compound or a vehicle control is administered (e.g., subcutaneously).
-
Testing: At a predetermined time after drug administration, the mouse is placed on a heated plate (typically 52-55°C), and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.
-
Cut-off Time: A cut-off time is used to prevent tissue damage.
This assay also assesses the response to a thermal stimulus.
Methodology:
-
Restraint: The mouse is gently restrained, and its tail is exposed.
-
Stimulus: A focused beam of radiant heat is applied to a specific portion of the tail.
-
Measurement: The time taken for the mouse to "flick" its tail away from the heat source is measured.
-
Cut-off Time: A maximum exposure time is set to avoid injury.
Developmental Status and Future Perspectives
Despite the promising preclinical data, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound. This suggests that the compound may still be in the preclinical phase of development or that its development has been discontinued.
The unique pharmacological profile of this compound, particularly its potent analgesia with a potential for a wider therapeutic window, continues to make it a valuable research tool for understanding the intricacies of opioid receptor function. Further research is warranted to elucidate the precise molecular mechanisms underlying its favorable side-effect profile. The development of analogs of this compound with further optimized pharmacokinetic and pharmacodynamic properties may hold promise for the future of pain management.
Conclusion
This compound stands out as a highly potent µ-opioid receptor agonist with an intriguing preclinical profile that suggests a potential for a safer analgesic. Its discovery and characterization have provided valuable insights into the structure-activity relationships of morphinan-based opioids. While its clinical development status remains unclear, this compound continues to be a significant molecule of interest for researchers in the field of opioid pharmacology and drug discovery. The detailed experimental protocols and compiled data in this guide aim to facilitate further investigation into this and similar compounds, with the ultimate goal of developing more effective and safer pain therapeutics.
References
- 1. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
14-Methoxymetopon: A Deep Dive into Receptor Binding Affinity and Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of 14-Methoxymetopon, a potent semi-synthetic opioid analgesic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and opioid pharmacology. This document collates quantitative data from various studies, details common experimental protocols for assessing opioid receptor binding, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological characteristics.
Core Concepts: Receptor Binding and Functional Activity
This compound is a derivative of metopon, distinguished by a methoxy group at the 14-position. It is recognized for its exceptionally high analgesic potency, reported to be approximately 500 times that of morphine when administered systemically and potentially over a million-fold more potent via spinal or supraspinal routes.[1][2][3] This remarkable potency is intrinsically linked to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).
The binding affinity of a ligand, such as this compound, for a receptor is a measure of the strength of the interaction between the two molecules. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity. Selectivity, in this context, refers to a ligand's ability to bind preferentially to one type of receptor over others.
Quantitative Analysis of Receptor Binding Affinity
The following tables summarize the binding affinity of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors as determined in various radioligand binding studies. It is important to note that variations in experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition) can lead to differences in the reported Ki values across studies.
| Receptor | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| Mu (μ) | This compound | 0.01 | Not Specified | [2] |
| Mu (μ) | This compound | 0.15 | Not Specified | [4][5] |
| Mu (μ) | [3H]this compound | 0.43 | Rat brain membranes | [4][6] |
| Mu (μ) Splice Variants | [3H]this compound | ~0.2 (for most variants) | CHO cells expressing mMOR-1 variants | [7] |
| Mu (μ) | Morphine | 3.4 - 6.55 | Not Specified / Rat brain homogenates | [4][5] |
| Mu (μ) | Oxymorphone | 0.97 | Not Specified | [5] |
Table 1: Mu-Opioid Receptor Binding Affinity of this compound and Comparators. This table highlights the sub-nanomolar affinity of this compound for the mu-opioid receptor, which is significantly higher than that of morphine and oxymorphone.
| Receptor | Ligand | Selectivity Profile | Reference |
| Delta (δ) | This compound | Much less potency toward delta sites compared to mu sites. | [8] |
| Kappa (κ) | This compound | Least effective at kappa sites. | [8] |
| Delta (δ) & Kappa (κ) | This compound | Weaker inhibitor of delta and kappa opioids. | [4][6] |
Table 2: Opioid Receptor Selectivity of this compound. This table illustrates the high selectivity of this compound for the mu-opioid receptor over the delta and kappa opioid receptors. Studies consistently show a significantly lower affinity for δ and κ receptors.[4][6][8]
Functional Activity: A Potent Agonist
Beyond simple binding, this compound is a potent agonist at the mu-opioid receptor. This means that upon binding, it activates the receptor, initiating a signaling cascade that ultimately leads to its analgesic and other opioid-like effects. The agonist activity can be quantified using functional assays such as the [35S]GTPγS binding assay, which measures the activation of G-proteins, a key step in opioid receptor signaling.
| Assay | Ligand | EC50 (nM) | Efficacy | Reference |
| [35S]GTPγS Binding | This compound | 70.9 | Full Agonist | [4][6] |
Table 3: Functional Agonist Activity of this compound. This table presents the EC50 value for this compound in a GTPγS binding assay, demonstrating its ability to potently activate G-protein signaling through the mu-opioid receptor.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting binding and functional data. Below are detailed protocols for two key assays used in the characterization of this compound.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor.
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Radioligand: [3H]this compound or other selective opioid receptor radioligands (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).
-
Test Compound: this compound (unlabeled).
-
Membrane Preparation: Homogenates of rat brain tissue or membranes from cells expressing the opioid receptor of interest.
-
Assay Buffer: Typically Tris-HCl buffer (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
-
Termination of Binding: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G-proteins coupled to the receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a mu-opioid receptor agonist.
Materials:
-
[35S]GTPγS: A non-hydrolyzable analog of GTP.
-
Test Compound: this compound.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2, EGTA, and NaCl.
-
GDP (Guanosine Diphosphate): To ensure the G-proteins are in an inactive state at the start of the assay.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepared as described above.
-
Assay Setup: In a microplate, combine the membrane preparation, GDP, and varying concentrations of the test compound (this compound).
-
Pre-incubation: The plate is pre-incubated to allow the agonist to bind to the receptors.
-
Initiation of Reaction: The reaction is initiated by adding [35S]GTPγS.
-
Incubation: The plate is incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.
-
Termination and Filtration: The assay is terminated by rapid filtration through a filter plate.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow.
Conclusion
This compound is a highly potent and selective mu-opioid receptor agonist. Its sub-nanomolar binding affinity for the MOR, coupled with its high efficacy in activating G-protein signaling, provides a molecular basis for its remarkable analgesic potency. The detailed experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and other novel opioid compounds. The distinct pharmacological profile of this compound, including a potential ceiling effect on certain adverse effects like gastrointestinal transit inhibition, underscores the importance of continued research into its mechanisms of action, which may pave the way for the development of safer and more effective analgesics.[1]
References
- 1. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 14-Methoxydihydromorphinone - Wikipedia [en.wikipedia.org]
- 6. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of binding affinity and intrinsic activity of the potent mu-opioid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of 14-Methoxymetopon in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methoxymetopon, a derivative of the 14-alkoxymorphinan class, is a highly potent and selective µ-opioid receptor agonist.[1] First synthesized in the 1990s, it has demonstrated a unique pharmacological profile in rodent models, characterized by exceptional analgesic efficacy that far surpasses that of morphine, coupled with a potentially improved safety profile regarding common opioid-related side effects such as respiratory depression and gastrointestinal dysfunction.[1][2][3] This technical guide provides an in-depth overview of the in vivo effects of this compound in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and its pharmacological properties to support further research and drug development.
Analgesic Effects
This compound exhibits remarkable antinociceptive potency across various rodent models of pain, including thermal, chemical, and inflammatory pain.[4] Its potency relative to morphine varies depending on the specific assay and the route of administration, ranging from 15 to over 20,000 times that of morphine.[1][4]
Quantitative Analgesic Data
| Pain Model | Species | Route of Administration | This compound Potency vs. Morphine | Reference |
| Tail-Flick Test | Rat | Systemic | ~500-fold greater | [1][2] |
| Hot-Plate Test | Mouse | Subcutaneous (s.c.) | ~50-fold higher | [4] |
| Acetic Acid Writhing Test | Mouse | Systemic | Up to 20,000-fold greater | [1][4] |
| Tail Electrical Stimulation | Rat | Subcutaneous (s.c.) | Significantly more potent | [5] |
| Carrageenan-Induced Hyperalgesia | Rat | - | Significantly reduced pain-behavior | [4] |
| Paraphenylquinone (PPQ) Writhing | Mouse | - | More potent | [4] |
When administered directly into the central nervous system (spinal or supraspinal routes), its analgesic activity can be over a million-fold greater than morphine.[2][3]
Adverse Effect Profile
A key feature of this compound's in vivo profile is its separation of potent analgesia from the severe dose-limiting side effects associated with traditional opioids.
Respiratory Effects
Studies in canines, which are often used to model respiratory effects relevant to humans, have shown that this compound does not induce significant respiratory depression, a stark contrast to equipotent doses of sufentanil.[4][6] While comprehensive data in rodent models is less detailed in the provided results, the findings in other species are a strong indicator of a favorable respiratory safety profile.
Gastrointestinal Transit
In mice, this compound retards intestinal transit but, unlike morphine which can cause complete inhibition, it displays a ceiling effect, inhibiting transit by no more than 65% regardless of the dose.[1][2]
Sedation and Motor Impairment
At antinociceptive doses, this compound has been observed to produce reduced sedation compared to morphine.[1] In mouse rotarod assays, a test for motor coordination, no sedative effects were observed at doses that produced significant analgesia.[1] However, another study noted that at a dose of 0.1 mg/kg (s.c.), it did cause a significant decrease in motor coordination.[7]
Reward, Tolerance, and Dependence
This compound has been reported to have a reduced liability for developing tolerance and physical dependence compared to morphine in rodent models.[8] One study found that 14-ethoxymetopon, a closely related compound, failed to induce significant tolerance to its antinociceptive action.[4] Chronic administration of this compound in rats did not lead to the desensitization or downregulation of µ-opioid receptors in the brain, which is a common cellular mechanism underlying tolerance.[9]
In Sardinian alcohol-preferring rats, systemic administration of this compound dose-dependently suppressed ethanol and food intake initially, followed by a specific increase in ethanol intake, suggesting a complex interaction with reward pathways.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for key experiments based on standard practices.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal mechanisms.[11]
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 51-55°C.[11][12]
-
Procedure:
-
A baseline latency is determined by placing a mouse or rat on the hot plate and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping).[11] A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.[11]
-
The test compound (this compound) or vehicle is administered via the desired route (e.g., subcutaneous).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.[11]
-
An increase in latency time compared to the baseline and vehicle-treated group indicates an antinociceptive effect.
-
Tail-Flick Test
This method also measures response to thermal pain but is considered to be predominantly a spinal reflex.[11]
-
Apparatus: An analgesiometer that focuses a beam of high-intensity light (radiant heat) onto the animal's tail.[11]
-
Procedure:
-
The rat or mouse is gently restrained, and its tail is positioned in the apparatus.
-
A baseline latency for the tail-flick response is recorded. A cut-off time is employed to prevent injury.
-
Following drug or vehicle administration, the tail-flick latency is measured at set intervals.[13]
-
Analgesia is quantified as an increase in the time taken to flick the tail away from the heat source.
-
Conditioned Place Preference (CPP)
CPP is a standard behavioral model used to evaluate the rewarding or aversive properties of a drug.[14]
-
Apparatus: A two- or three-compartment chamber where compartments are distinguished by distinct visual and tactile cues (e.g., wall color, floor texture).[14][15]
-
Procedure:
-
Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any initial preference for one environment over the other.[15]
-
Conditioning: This phase consists of several days of training. On alternating days, the animal receives an injection of the drug (this compound) and is confined to one compartment. On the other days, it receives a vehicle injection and is confined to the opposite compartment.[14][16]
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded.[17] A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[14]
-
Visualizations: Workflows and Pathways
Experimental and Pharmacological Workflows
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of regulatory changes of µ-opioid receptors by this compound treatment in rat brain. Further evidence for functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a highly potent mu opioid agonist, biphasically affects ethanol intake in Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
- 12. dol.inf.br [dol.inf.br]
- 13. The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
14-Methoxymetopon: A Technical Guide to a Potent µ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methoxymetopon is a potent and highly selective µ-opioid receptor (MOR) agonist that has demonstrated significant analgesic properties, in some cases hundreds or even thousands of times greater than morphine.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, experimental evaluation, and the underlying signaling mechanisms. Quantitative data from key studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development.
Pharmacological Profile
This compound is a derivative of metopon, characterized by a methoxy group at the 14-position.[2] This structural modification confers a remarkable increase in analgesic potency.[2]
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the high affinity of this compound for the µ-opioid receptor. These studies typically involve the use of radiolabeled this compound ([³H]this compound) and membrane preparations from rat brains or cells expressing MOR splice variants.[3][4]
| Parameter | Value | Species/System | Reference |
| Ki | 0.43 nM | Rat brain membranes | [3] |
| Bmax | 314 fmol/mg protein | Rat brain membranes | [3] |
| KD | ~0.2 nM | CHO cells expressing mMOR-1 variants | [4] |
| KD (mMOR-1F) | 1.2 nM | CHO cells expressing mMOR-1F variant | [4] |
Table 1: µ-Opioid Receptor Binding Parameters for this compound. This table summarizes the equilibrium dissociation constant (Ki and KD) and maximum binding capacity (Bmax) of this compound for the µ-opioid receptor in different experimental systems.
Functional Activity
The agonist activity of this compound at the µ-opioid receptor has been quantified using functional assays such as the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, a key step in opioid signaling.
| Parameter | Value | Species/System | Reference |
| EC50 | 70.9 nM | Rat brain membranes | [3] |
| Potency vs. DAMGO | Up to 65-fold more potent | CHO cells expressing mMOR-1 variants | [4] |
Table 2: In Vitro Functional Potency of this compound. This table presents the half-maximal effective concentration (EC50) and relative potency of this compound in stimulating G-protein activation.
In Vivo Analgesic Efficacy
Animal models of nociception are crucial for evaluating the analgesic effects of opioid compounds. The hot plate and tail flick tests are standard methods used to assess the response to thermal pain stimuli.
| Test | Potency vs. Morphine | Species | Route of Administration | Reference |
| Acetic Acid Writhing | 130-300 times more potent | Mouse | Not Specified | [5] |
| Hot Plate Test | 130-300 times more potent | Rat | Not Specified | [5] |
| Tail Flick Test | 130-300 times more potent | Rat | Not Specified | [5] |
| Systemic Administration | ~500 times more potent | Not Specified | Systemic | [1][2] |
| Spinal/Supraspinal | >1,000,000 times more potent | Not Specified | Spinal/Supraspinal | [1][2] |
Table 3: In Vivo Analgesic Potency of this compound. This table highlights the significantly greater analgesic potency of this compound compared to morphine in various animal models and routes of administration.
Signaling Pathways
Activation of the µ-opioid receptor by an agonist like this compound initiates intracellular signaling cascades that are primarily mediated by G-proteins. However, a parallel pathway involving β-arrestin is also engaged, which is often associated with the adverse effects of opioids.
G-Protein Signaling Pathway
The canonical signaling pathway responsible for the analgesic effects of µ-opioid agonists involves the activation of inhibitory G-proteins (Gi/Go).
Caption: G-Protein signaling cascade initiated by this compound at the µ-opioid receptor.
β-Arrestin Signaling Pathway
The β-arrestin pathway is primarily involved in receptor desensitization and internalization, and has been linked to opioid-related side effects such as tolerance and respiratory depression.[6]
Caption: β-Arrestin pathway leading to µ-opioid receptor desensitization and internalization.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the µ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its KD), and a range of concentrations of unlabeled this compound. For non-specific binding, use a high concentration of a non-radiolabeled opioid agonist like naloxone.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This protocol measures the functional activation of G-proteins by this compound.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the µ-opioid receptor, as described for the radioligand binding assay.
-
Assay Incubation: In a 96-well plate, combine the membranes with assay buffer containing MgCl₂, NaCl, and GDP. Add varying concentrations of this compound. Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50 and Emax values.
Hot Plate Test
This in vivo assay assesses the analgesic effect of this compound against a thermal pain stimulus.
Caption: Workflow for the hot plate test.
Methodology:
-
Animal Acclimation: Acclimate the animals to the testing environment to reduce stress.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Testing: At the expected time of peak drug effect, place the animal on a hot plate maintained at a constant, noxious temperature (e.g., 52-55°C).
-
Latency Measurement: Start a timer immediately upon placing the animal on the hot plate. Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and if the animal does not respond within this time, it is removed from the plate.
-
Data Analysis: Compare the mean latency times of the drug-treated group to the control group to determine the analgesic effect.
Tail Flick Test
This is another common in vivo assay for measuring analgesia in response to a thermal stimulus.
Caption: Workflow for the tail flick test.
Methodology:
-
Animal Acclimation and Drug Administration: Similar to the hot plate test.
-
Restraint: Place the animal in a restraining device that holds its body while leaving the tail exposed.
-
Stimulus Application: Apply a focused beam of high-intensity light to the ventral surface of the tail.
-
Latency Measurement: An automated system detects the tail flick response and records the latency from the onset of the light stimulus.
-
Cut-off Time: A cut-off is used to prevent tissue damage.
-
Data Analysis: The analgesic effect is determined by comparing the tail flick latencies of the treated animals with those of the control group.
Conclusion
This compound stands out as a µ-opioid receptor agonist with exceptionally high potency and selectivity. The data presented in this guide underscore its significant potential as an analgesic agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate its pharmacological properties, explore its therapeutic applications, and develop novel analgesics with improved efficacy and safety profiles. The elucidation of its signaling pathways provides a framework for understanding its mechanism of action and for designing drugs that may preferentially activate the desired analgesic pathways while minimizing adverse effects.
References
Early Research on 14-Alkoxymorphinan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphinan skeleton has long been a cornerstone in the development of potent analgesics. Early research recognized that modifications to this core structure could dramatically alter a compound's pharmacological profile, leading to the investigation of numerous derivatives. Among these, the 14-alkoxymorphinans have emerged as a particularly promising class of opioids. Seminal work in this area revealed that the introduction of an alkoxy group at the 14-position of the morphinan scaffold could significantly enhance analgesic potency, and in some cases, offer a more favorable side-effect profile compared to traditional opioids like morphine.[1] This technical guide provides an in-depth overview of the foundational research on 14-alkoxymorphinan derivatives, focusing on their structure-activity relationships, pharmacological properties, and the experimental methodologies used in their evaluation.
Core Concepts and Early Discoveries
The journey into 14-alkoxymorphinan derivatives was driven by the quest for more potent and safer opioid analgesics. A pivotal discovery was that substituting the 14-hydroxyl group of oxymorphone with a methoxy group, to create 14-O-methyloxymorphone, resulted in a significant increase in antinociceptive potency.[1][2][3][4] This compound was reported to be up to 40 times more potent than oxymorphone and up to 800 times more potent than morphine in rodent pain models.[4] However, it still produced typical opioid-related side effects such as respiratory depression and physical dependence.[4]
Further research led to the synthesis of 14-methoxymetopon, a derivative of 14-O-methyloxymorphone with a methyl group at the 5-position.[1] This compound exhibited exceptionally high potency, in some assays being thousands of times more active than morphine, while demonstrating a surprisingly improved side-effect profile, including reduced respiratory depression and constipation.[1][2][4][5] These early findings highlighted the critical role of the 14-alkoxy substituent in modulating the pharmacological activity of morphinans and spurred further investigation into this chemical space.
Quantitative Data Summary
The following tables summarize key quantitative data from early research on 14-alkoxymorphinan derivatives, providing a comparative overview of their binding affinities and in vivo potencies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Morphine | 6.5 | 290 | 44 | [6] |
| Oxymorphone | 0.97 | 80.5 | 61.6 | [7] |
| 14-O-Methyloxymorphone | 0.11 | 12.3 | 25.5 | [2] |
| This compound | 0.15 | 13.3 | 25.2 | [2] |
| 14-O-Benzyloxymorphone | 0.18 | 2.8 | 4.9 | [3] |
| 14-Phenylpropoxymetopon (PPOM) | 0.13 | 0.28 | 0.45 | [8] |
Table 2: In Vivo Antinociceptive Potency (ED50, mg/kg, s.c.)
| Compound | Hot-Plate Test (mice) | Tail-Flick Test (mice) | Writhing Test (mice) | Reference(s) |
| Morphine | 1.2 | 4.7 | 0.3 | [6][9] |
| Oxymorphone | 0.03 | 0.17 | - | [6] |
| 14-O-Methyloxymorphone | 0.003 | - | - | [10] |
| This compound | 0.0002 | 0.0009 | 0.00002 | [8] |
| 14-Phenylpropoxymetopon (PPOM) | 0.00002 | 0.000036 | 0.000008 | [8] |
Experimental Protocols
The characterization of 14-alkoxymorphinan derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections detail the methodologies for key experiments cited in early research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of 14-alkoxymorphinan derivatives for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).[11][12]
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compound (14-alkoxymorphinan derivative).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.[13]
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which a compound activates a G-protein coupled receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of 14-alkoxymorphinan derivatives as agonists at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[14]
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound and GDP in the assay buffer.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[15]
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins (e.g., 60 minutes at 30°C).[15]
-
Termination and Filtration: The assay is terminated by rapid filtration through filter plates.[15]
-
Washing: The filters are washed with ice-cold wash buffer.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of the test compound to determine the EC50 and Emax values.
Hot-Plate Test
This is an in vivo assay used to assess the analgesic effect of a compound against a thermal stimulus.
Objective: To measure the antinociceptive potency of 14-alkoxymorphinan derivatives in rodents.
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]
Procedure:
-
Acclimation: Animals (typically mice or rats) are acclimated to the testing room.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency.[17] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound is administered (e.g., subcutaneously).
-
Post-treatment Latency: At a predetermined time after drug administration, the animal is again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value is then determined from the dose-response curve.
Visualizations
Opioid Receptor Signaling Pathway```dot
Caption: Typical workflow for evaluating novel 14-alkoxymorphinan derivatives.
General Synthetic Scheme
Caption: Generalized synthetic route to 14-alkoxymorphinan derivatives.
Conclusion
The early research into 14-alkoxymorphinan derivatives laid a critical foundation for the development of novel opioid analgesics. The discovery that substitution at the 14-position could dramatically increase potency and, in some cases, improve the side-effect profile, opened up new avenues for drug design. The systematic application of in vitro and in vivo pharmacological assays was instrumental in elucidating the structure-activity relationships that govern the activity of these compounds. This technical guide has provided a summary of the key findings, quantitative data, and experimental methodologies from this foundational period of research, offering a valuable resource for scientists and researchers continuing to innovate in the field of pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 14-alkoxymorphinans. 18. N-substituted 14-phenylpropyloxymorphinan-6-ones with unanticipated agonist properties: extending the scope of common structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Analgesic Properties of 14-Methoxymetopon
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methoxymetopon, a semi-synthetic derivative of metopon, is a highly potent and selective µ-opioid receptor (MOR) agonist that has demonstrated exceptional analgesic properties in preclinical studies.[1][2] Its remarkable potency, which is approximately 500 times that of morphine when administered systemically and over a million-fold greater via spinal or supraspinal routes, positions it as a significant compound of interest in pain management research.[1][2][3][4] This technical guide provides a comprehensive overview of the analgesic profile of this compound, including its receptor binding affinity, in vivo and in vitro pharmacology, and a detailed examination of the experimental protocols used for its characterization. Furthermore, this document elucidates the signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action and pharmacological evaluation. Notably, this compound exhibits a favorable safety profile, with reduced adverse effects such as respiratory depression and gastrointestinal transit inhibition compared to traditional opioids.[1][4]
Introduction
Opioid analgesics remain the cornerstone for the management of moderate to severe pain. However, their clinical utility is often limited by a narrow therapeutic window and a range of debilitating side effects, including respiratory depression, constipation, sedation, and the potential for tolerance and dependence.[5] The quest for safer and more effective analgesics has driven the development of novel opioid compounds with improved pharmacological profiles. This compound emerged from this research as a derivative of the 14-alkoxymorphinan class, synthesized with the aim of enhancing analgesic potency while mitigating adverse effects.[1] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the analgesic properties of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound, allowing for a clear comparison with other opioids.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |
| µ-Opioid Receptor | [³H]this compound | 0.43 | Rat brain membranes | [6] |
| µ-Opioid Receptor | This compound | 0.01 | Not Specified | [1] |
| δ-Opioid Receptor | This compound | ~100-fold lower than µ | Not Specified | [3] |
| κ-Opioid Receptor | This compound | ~100-fold lower than µ | Not Specified | [3] |
Table 2: In Vivo Analgesic Potency of this compound Compared to Morphine
| Analgesic Assay | Species | Route of Administration | Relative Potency (vs. Morphine) | Reference |
| Systemic Administration | Not Specified | Systemic | ~500x | [3][4] |
| Spinal Administration | Not Specified | Spinal | >1,000,000x | [3][4] |
| Supraspinal Administration | Not Specified | Supraspinal | >1,000,000x | [3][4] |
| Acetic Acid Writhing Test | Mouse | Not Specified | Up to 20,000x | [1] |
| Hot Plate & Tail Flick Tests | Rat | Subcutaneous | 130-300x | [7] |
Table 3: Functional Activity of this compound
| Assay | Parameter | Value | Species/Tissue | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 70.9 nM | Rat brain membranes | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's analgesic properties.
In Vivo Analgesic Assays
The tail-flick test is a widely used method to assess the spinal analgesic effects of compounds.
-
Apparatus: A tail-flick analgesiometer consisting of a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail flick.
-
Procedure:
-
Rodents (typically rats or mice) are gently restrained, with their tails exposed to the radiant heat source.
-
The latency to a rapid flick of the tail away from the heat is automatically recorded.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined for each animal before drug administration.
-
This compound or a reference compound like morphine is administered (e.g., subcutaneously, intrathecally).
-
Tail-flick latencies are measured at predetermined time points after drug administration to determine the peak effect and duration of action.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
The hot plate test measures the supraspinal analgesic response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C), enclosed by a clear acrylic cylinder to keep the animal on the plate.
-
Procedure:
-
Mice or rats are placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking or shaking of a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Animals are tested for baseline latency before administration of the test compound.
-
Following drug administration, animals are re-tested at various time points.
-
-
Data Analysis: The increase in latency to respond is indicative of analgesia and can be expressed as a percentage of the baseline latency or as %MPE.
This test is a model of visceral pain used to evaluate peripherally and centrally acting analgesics.
-
Procedure:
-
Mice are pre-treated with this compound, a vehicle control, or a standard analgesic.
-
After a set absorption time, a dilute solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the drug-treated group compared to the vehicle-treated control group.
In Vitro Assays
This assay is used to determine the affinity and selectivity of a compound for specific receptors.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing the opioid receptor of interest (e.g., rat brain homogenates).
-
A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR).
-
Unlabeled this compound at various concentrations.
-
Incubation buffer, filtration apparatus, and a scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
This functional assay measures the ability of an agonist to activate G-protein-coupled receptors.
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
-
Procedure:
-
Cell membranes expressing the µ-opioid receptor are incubated with varying concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.
-
The incubation is carried out for a specific time at a controlled temperature.
-
The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.
-
The amount of radioactivity on the filters is measured.
-
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined. These parameters provide a measure of the agonist's potency and efficacy.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the investigation of this compound.
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for Characterizing a Novel Analgesic
Caption: A logical workflow for the preclinical evaluation of a novel analgesic compound.
Conclusion
This compound stands out as a µ-opioid receptor agonist with an exceptionally potent analgesic profile and a desirable separation of analgesia from common opioid-related side effects. Its high affinity and selectivity for the µ-opioid receptor, coupled with its remarkable potency in preclinical models of pain, underscore its potential as a lead compound for the development of next-generation analgesics. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive framework for researchers to further investigate this compound and other novel opioid compounds. Future research should continue to explore its long-term safety profile, potential for tolerance and dependence, and its efficacy in more complex and chronic pain models to fully elucidate its therapeutic potential.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Signal transduction efficacy of the highly potent mu opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Methodological & Application
Application Notes: 14-Methoxymetopon Administration in Animal Studies
Introduction
14-Methoxymetopon is a semi-synthetic opioid analgesic derived from metopon.[1] It is a highly potent and selective µ-opioid receptor agonist, exhibiting significantly greater analgesic activity than morphine in various animal models.[1][2][3] When administered systemically, it is approximately 500 times more potent than morphine.[1][2][3] This potency is dramatically increased with spinal or supraspinal administration, reaching over a million-fold greater than morphine.[2][3] Its unique pharmacological profile includes potent analgesia with a reduced incidence of common opioid side effects such as respiratory depression, sedation, and constipation.[1][2][3][4]
Pharmacological Profile
-
Mechanism of Action: this compound acts as a selective agonist at µ-opioid receptors.[1][2] Its analgesic effects are fully antagonized by µ-selective antagonists like naltrexone.[1]
-
Potency: Its analgesic potency varies depending on the administration route and the pain model used. In rodent models of visceral pain (acetic acid writhing test), its potency can be up to 20,000 times that of morphine.[1]
-
Side Effect Profile: Compared to morphine and other potent opioids like sufentanil, this compound demonstrates a more favorable safety profile.[1] Studies in dogs have shown that intravenous administration induces no significant respiratory depression and less sedation, bradycardia, and hypotension compared to sufentanil.[1][4] It also exhibits a ceiling effect on the inhibition of gastrointestinal transit in mice, suggesting a lower propensity for constipation.[1][2]
Administration Routes in Animal Studies
This compound has been effectively administered in animal studies through various routes, each offering distinct advantages for preclinical research.
-
Systemic Administration:
-
Subcutaneous (s.c.): A common route for producing systemic analgesic effects in rodents.[5][6][7]
-
Intravenous (i.v.): Used for rapid onset of action and to assess cardiovascular and respiratory effects, particularly in larger animals like dogs.[1][4][6][8]
-
Intraperitoneal (i.p.): Another common route for systemic administration in rodent studies.[6][8]
-
-
Central Administration:
The choice of administration route depends on the specific aims of the study, such as investigating systemic analgesia versus central mechanisms of action.
Data Presentation
Table 1: Analgesic Potency of this compound Compared to Morphine in Rodents
| Animal Model | Administration Route | Potency Ratio (this compound vs. Morphine) | Reference |
| Tail-Flick Test (Rat) | Systemic | ~500-fold greater | [1][2] |
| Acetic Acid Writhing Test (Mouse) | Systemic | Up to 20,000-fold greater | [1] |
| Hot Plate Test (Rat) | Not Specified | 130-300 fold more potent | [9] |
| Tail Flick Test (Rat) | Not Specified | 130-300 fold more potent | [9] |
| Acetic Acid Induced Abdominal Constriction (Mouse) | Not Specified | 130-300 fold more potent | [9] |
| Spinal/Supraspinal Administration | Central (i.c.v., i.t.) | >1,000,000-fold greater | [2][3] |
Table 2: Physiological Effects of Intravenous this compound vs. Sufentanil in Dogs
| Parameter | This compound | Sufentanil | Reference |
| Respiratory Depression (PaO₂ drop) | 4% | 41% | [1] |
| Hypotension (Maximal drop) | 6% | 20% | [1] |
| Bradycardia (Maximal effect) | 19% | 42% | [1][4] |
| Sedation (EEG delta-power increase) | 288% | 439% | [1] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice
This protocol is adapted from methodologies used for potent opioid analgesics.
-
Animal Model: Male ICR mice (20-25 g).
-
Drug Preparation: Dissolve this compound in sterile saline. Prepare a range of doses based on potency estimates (e.g., starting from 1 µg/kg).
-
Administration: Administer the prepared solution subcutaneously (s.c.) in the scruff of the neck.
-
Hot Plate Test:
-
Maintain the hot plate at a constant temperature of 55 ± 0.5°C.
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first sign of nociception.
-
To prevent tissue damage, a cut-off time of 45-60 seconds is implemented.
-
Test the animals at baseline (before drug administration) and at various time points after administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Intravenous Administration and Cardiovascular Monitoring in Dogs
This protocol is based on studies evaluating the safety profile of potent opioids.
-
Animal Model: Trained adult Beagle dogs.
-
Surgical Preparation (if required): For continuous monitoring, animals may be instrumented with arterial and venous catheters under light anesthesia, followed by a recovery period.
-
Drug Preparation: Dissolve this compound in sterile saline suitable for intravenous injection. Doses used in previous studies include graded doses of 3, 6, and 12 µg/kg.[4]
-
Administration: Administer the drug as a slow bolus injection into a cephalic vein.
-
Physiological Monitoring:
-
Continuously monitor heart rate and rhythm using an electrocardiogram (ECG).
-
Measure arterial blood pressure via an arterial catheter connected to a pressure transducer.
-
Monitor respiratory function by measuring arterial blood gases (PaO₂ and PaCO₂).
-
Record baseline measurements before drug administration and at frequent intervals post-administration.
-
-
Data Analysis: Compare the post-administration physiological parameters to baseline values to determine the cardiovascular and respiratory effects of the compound.
Visualizations
Caption: Experimental workflow for this compound administration in animal studies.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14-Methoxymetopon Dissolution in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methoxymetopon is a potent and highly selective µ-opioid receptor agonist, demonstrating significantly greater analgesic potency than morphine in various preclinical models.[1][2] Developed in the mid-1990s, this semi-synthetic opioid is a derivative of metopon and is characterized by a methoxy group at the 14-position.[1] Its unique pharmacological profile, which includes potent analgesia with a potential ceiling effect on adverse effects like respiratory depression and constipation, makes it a valuable tool for pain research and the development of safer opioid therapeutics.[1][3]
These application notes provide a detailed protocol for the dissolution of this compound for in vivo administration, ensuring solution stability, sterility, and accurate dosing for reliable and reproducible experimental outcomes. The primary vehicle discussed is sterile physiological saline, which has been documented for subcutaneous administration in murine models.[4]
Pharmacological Profile: Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound at opioid receptors, providing a comparative overview with other standard opioids.
Table 1: Opioid Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Reference |
| This compound | 0.43 | >100-fold selectivity vs. µ | >100-fold selectivity vs. µ | [5][6] |
| Morphine | 6.55 | - | - | [7] |
| DAMGO | 1 | - | - | [4] |
Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates higher affinity. DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, a selective µ-opioid agonist.
Table 2: In Vitro and In Vivo Potency
| Compound | In Vitro Potency (EC₅₀, nM) [³⁵S]GTPγS | In Vivo Analgesic Potency (ED₅₀) | Species/Test | Reference |
| This compound | 70.9 | ~500x more potent than morphine (systemic) | Mouse/Rat | [1][5] |
| Morphine | - | - | - | |
| 5-benzyl analogue of 14-MM | Potent agonist | ~50-fold higher than morphine | Mouse/Hot-plate & Tail-flick | [4][8] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. ED₅₀ (Half-maximal Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population.
Experimental Protocol: Dissolution of this compound
This protocol details the preparation of a this compound solution for subcutaneous administration in rodents. All procedures should be performed using aseptic techniques in a laminar flow hood to ensure sterility.
Materials:
-
This compound (hydrochloride salt is commonly used for aqueous solubility)
-
Sterile 0.9% Sodium Chloride for Injection (Physiological Saline)
-
Sterile, sealed glass vials with rubber septa
-
Sterile syringes and needles (e.g., 27-gauge)
-
70% Ethanol for disinfection
-
Vortex mixer (optional)
-
Water bath or heating block (optional)
Procedure:
-
Calculate the Required Mass: Determine the total mass of this compound needed based on the desired final concentration and total volume. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of the compound is required.
-
Aseptic Preparation: Disinfect the rubber septum of the sterile saline vial and the new sterile glass vial with 70% ethanol.
-
Vehicle Transfer: Using a sterile syringe and needle, withdraw the required volume of sterile 0.9% saline and transfer it into the sterile glass vial.
-
Dissolution:
-
Carefully add the pre-weighed this compound powder to the saline in the glass vial.
-
Seal the vial and gently swirl to dissolve the compound.
-
If dissolution is slow, vortex the vial for 30-60 seconds.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) for a few minutes can aid dissolution. Avoid excessive heat.
-
-
Visual Inspection: Once dissolved, the solution should be clear and colorless, with no visible particulates. Discard the solution if any precipitation or discoloration is observed.
-
Labeling: Clearly label the vial with the compound name (this compound), final concentration, solvent (0.9% Saline), date of preparation, and initials of the preparer.
-
Storage:
-
Store the prepared solution in the sealed glass vial to maintain sterility.
-
For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.
-
For longer-term storage, based on stability data for other opioids in saline, the solution may be stable for up to 30 days when refrigerated and protected from light.[8] However, it is best practice to prepare fresh solutions for each set of experiments or to validate the stability for longer storage periods.
-
-
Administration: For subcutaneous injection in mice, a typical administration volume is 10 µL per gram of body weight.[4] Use a new sterile syringe and needle for each animal.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for in vivo experiments.
Caption: Workflow for this compound solution preparation and administration.
Signaling Pathway
This compound exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its activation leads to downstream signaling cascades that ultimately produce analgesia.
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
References
- 1. Stability of buprenorphine, haloperidol and glycopyrrolate mixture in a 0.9% sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Use and Expiration of Medical Materials (IACUC) | Office of Research [bu.edu]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Stability of Methadone Hydrochloride for Injection in Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 7. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
Application Notes and Protocols for 14-Methoxymetopon in Nociceptive Assays
Introduction
14-Methoxymetopon is a highly potent and selective µ-opioid receptor agonist that has demonstrated significant promise as an experimental opioid analgesic.[1][2] Developed in the 1990s, it is a derivative of metopon and is noted for its exceptional analgesic potency, which can be over 500 times that of morphine when administered systemically and up to one million-fold greater when given spinally or supraspinally.[1][2][3][4] A key interest for researchers is its unusual pharmacological profile, which includes a ceiling effect on adverse effects like constipation and respiratory depression, suggesting a potentially improved safety profile over traditional opioids.[1][2][3][4]
This document provides detailed application notes and experimental protocols for evaluating the antinociceptive properties of this compound using two standard thermal nociception models: the tail-flick assay and the hot-plate assay.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects primarily through its selective and high-affinity agonism at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][4][5][6] The binding of this compound to the MOR initiates an intracellular signaling cascade.
Signaling Cascade:
-
Activation of Gi Protein: Upon agonist binding, the MOR couples with and activates an inhibitory G protein (Gαi/o).[5][7][8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9]
-
Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading to:
This combination of events decreases neuronal excitability and inhibits the presynaptic release of excitatory neurotransmitters, ultimately blocking the transmission of pain signals.[9] The preference for this G-protein pathway over the β-arrestin pathway, which is linked to adverse effects, is a key area of modern opioid research.[7][9]
Caption: µ-Opioid receptor signaling pathway activated by this compound.
Data Presentation
Table 1: Comparative Analgesic Potency of this compound vs. Morphine
| Assay | Administration Route | Species | Potency Ratio (this compound vs. Morphine) | Reference(s) |
| Tail-Flick Test | Systemic (s.c.) | Rat | ~500-fold more potent | [1] |
| Tail-Flick Test | Systemic (s.c.) | Rat | 130-300-fold more potent | [6] |
| Hot-Plate Test | Systemic (s.c.) | Rat | 130-300-fold more potent | [6] |
| Writhing Test | Systemic | Mouse | Up to 20,000-fold more potent | [1] |
| General Analgesia | Spinal / Supraspinal | Rodents | >1,000,000-fold more potent | [2][3][4] |
Table 2: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki) | Agonist/Antagonist Activity | Reference(s) |
| µ-Opioid (MOR) | 0.01 nM - 0.43 nM | Potent, selective agonist | [1][10] |
| δ-Opioid (DOR) | Low affinity | Weak activity | [6][10] |
| κ-Opioid (KOR) | Low affinity | Weak activity | [6][10] |
Experimental Protocols
The following protocols provide a framework for assessing the antinociceptive effects of this compound. Specific parameters such as animal strain, age, sex, and drug dosage should be optimized for each study.
Caption: General experimental workflow for nociceptive testing.
Tail-Flick Assay Protocol
Objective: To measure the spinally-mediated analgesic effect of this compound by quantifying the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Tail-flick apparatus (radiant heat source)
-
Rodent restrainers (e.g., acrylic tubes)
-
Test subjects (e.g., male C57BL/6N mice or Sprague-Dawley rats)
-
Timer
Procedure:
-
Animal Acclimation: For several days prior to testing, habituate the animals to the laboratory environment. On the day of the experiment, acclimate them to the testing room for at least 30-60 minutes. Acclimate the animals to the restrainers for 15-20 minutes to minimize stress-induced analgesia.[11][12]
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source, typically focusing the beam on a point 3-4 cm from the distal end of the tail.[12]
-
Activate the heat source and start the timer simultaneously.
-
Record the latency (in seconds) for the animal to "flick" or withdraw its tail from the heat.
-
To prevent tissue damage, impose a cut-off time (typically 15-20 seconds). If the animal does not respond by this time, remove the tail from the heat and record the latency as the cut-off time.[13]
-
Perform 2-3 baseline measurements for each animal with a minimum inter-trial interval of 5 minutes and calculate the mean baseline latency.[11][13]
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.). Doses must be determined empirically, but literature suggests high potency (e.g., a 30 µg/kg s.c. dose in rats induced significant effects).[14]
-
-
Post-Treatment Measurement:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE).
-
Formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Plot the %MPE against time to determine the time-course of the analgesic effect. Plot %MPE against dose to generate a dose-response curve and calculate the ED₅₀.
-
Hot-Plate Assay Protocol
Objective: To assess the supraspinally-mediated analgesic effect of this compound by measuring the reaction time of an animal to a heated surface.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Hot-plate apparatus with a constant temperature surface
-
Plexiglass observation cylinder
-
Test subjects (e.g., male CD-1 mice or Wistar rats)
-
Timer
Procedure:
-
Apparatus Setup: Set the hot-plate surface to a constant temperature, typically between 51°C and 55°C.[15][16] The temperature should be sufficient to elicit a response in 10-20 seconds in a drug-naive animal but not cause tissue damage.
-
Animal Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency Measurement:
-
Gently place the animal on the hot plate within the plexiglass cylinder.
-
Immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw, shaking a paw, or jumping.[16] The time from placement on the plate to the first definitive nocifensive response is the reaction latency.
-
Impose a cut-off time (typically 30-45 seconds) to prevent injury. If no response occurs, remove the animal and record the cut-off time.[16]
-
Determine a stable baseline latency for each animal before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle. Studies have shown high potency in this assay.[6]
-
-
Post-Treatment Measurement:
-
At specified time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
-
Data Analysis:
-
Calculate the %MPE using the same formula as for the tail-flick assay.
-
Formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data to determine the time-course and dose-response relationship of this compound.
-
Conclusion
This compound is an exceptionally potent µ-opioid agonist with a unique pharmacological profile that warrants further investigation.[1][4] The tail-flick and hot-plate assays are reliable and essential tools for characterizing its antinociceptive properties. The protocols outlined in this document provide a standardized methodology for researchers to evaluate the analgesic efficacy of this compound and similar novel compounds, contributing to the development of safer and more effective pain therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. diacomp.org [diacomp.org]
- 13. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dol.inf.br [dol.inf.br]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Application of 14-Methoxymetopon in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methoxymetopon is a potent and highly selective µ-opioid receptor (MOR) agonist, first synthesized in the 1990s.[1] It is a derivative of the 14-alkoxymorphinan class and has demonstrated significantly greater analgesic potency than morphine in various preclinical pain models.[1][2] Systemically, it can be up to 500 times more potent than morphine, and this potency is dramatically increased to over a million-fold greater than morphine when administered directly into the spinal cord or brain.[1][2][3][4]
A key feature of this compound is its favorable safety profile compared to traditional opioids.[5] Studies have shown that it produces significantly less respiratory depression, sedation, bradycardia (slowing of the heart rate), and hypotension (low blood pressure) than equipotent doses of drugs like sufentanil.[1] Furthermore, it exhibits a ceiling effect on gastrointestinal transit inhibition, suggesting a lower propensity for causing constipation, a common and often debilitating side effect of opioid therapy.[1][3][4] This unique combination of high potency and reduced side effects makes this compound a compound of significant interest in the development of safer and more effective pain therapeutics.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects primarily through the selective activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1] Binding of this compound to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
The binding of this compound to the µ-opioid receptor triggers the exchange of GDP for GTP on the associated Gαi/o subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release from presynaptic terminals. Additionally, the Gβγ subunit activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to potassium efflux, hyperpolarization of the postsynaptic neuron, and a decreased likelihood of action potential propagation. The analgesic effects of this compound can be blocked by µ-opioid receptor-selective antagonists like naltrexone.[1]
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the binding affinities and analgesic potency of this compound in comparison to other opioids.
Table 1: Opioid Receptor Binding Affinity
| Compound | µ-Opioid Receptor (Ki, nM) |
|---|---|
| This compound | 0.01 - 0.43 |
| Morphine | 3.4 |
Data compiled from multiple sources.[1][6][7]
Table 2: Analgesic Potency in Animal Models (Compared to Morphine)
| Pain Model | Species | Route of Administration | Potency Increase (fold) vs. Morphine |
|---|---|---|---|
| Tail-Flick Test | Rat | Systemic | ~500 |
| Acetic Acid Writhing | Mouse | Systemic | Up to 20,000 |
| Hot Plate Test | Rat/Mouse | Systemic | 24 - 300+ |
| Tail-Flick Test | Rat/Mouse | Spinal/Supraspinal | >1,000,000 |
Data compiled from multiple sources.[1][3][4][8][9]
Table 3: Side Effect Profile Comparison
| Side Effect | This compound | Morphine/Sufentanil |
|---|---|---|
| Respiratory Depression | Minimal to none | Significant |
| Gastrointestinal Transit | Ceiling effect at ~65% inhibition | Complete inhibition |
| Sedation | Reduced | Significant |
| Bradycardia | Mild (~19% reduction) | More severe (up to 42% with sufentanil) |
| Hypotension | Mild (~6% reduction) | More severe (up to 20% with sufentanil) |
Data compiled from multiple sources.[1][3][4][5]
Experimental Workflow
The evaluation of this compound's analgesic properties typically follows a standardized workflow in a preclinical setting.
Figure 2: General experimental workflow for analgesic testing.
Experimental Protocols
The following are detailed protocols for common pain research models used to evaluate the efficacy of this compound.
This test assesses the response to a thermal stimulus, primarily mediated by supraspinal pathways.[10]
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Animals: Mice (20-30g) or rats (200-300g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Set the hot plate surface temperature to a constant, non-injurious temperature (e.g., 52.5 ± 0.5°C or 55 ± 1°C).[11][12]
-
Gently place the animal on the hot plate surface, enclosed by a transparent cylinder to keep it in the testing area.
-
Start a timer immediately upon placement.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. The time until the first definitive sign of either behavior is recorded as the response latency.[11][13]
-
To prevent tissue damage, a cut-off time must be established (e.g., 30 or 60 seconds). If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[11][12]
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Test the animals on the hot plate at predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.[10]
-
This test measures a spinal reflex to a thermal stimulus.[10][14]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Mice or rats.
-
Procedure:
-
Place the animal in a restraining tube, allowing its tail to protrude. Allow the animal to habituate to the restrainer.[15]
-
Position the tail over the apparatus's light source, typically on a marked spot (e.g., 3 cm from the tip).[15]
-
Activate the light source, which starts a timer. The heat applied to the tail will increase.
-
The latency is the time it takes for the animal to flick its tail away from the heat source. The apparatus automatically detects the flick and stops the timer.[14]
-
A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[10]
-
Measure a baseline latency for each animal.
-
Administer this compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
This model assesses visceral pain by observing a characteristic stretching and constricting behavior ("writhing") induced by a chemical irritant.
-
Materials: 0.6% acetic acid solution, syringes, observation chambers.
-
Animals: Mice.
-
Procedure:
-
Acclimatize mice to the observation chambers.
-
Administer this compound or vehicle control (e.g., subcutaneously) 30 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the i.p. injection, place the mouse in an individual observation chamber and start a timer.
-
Count the number of writhes (a wave of constriction of the abdominal muscles followed by extension of the hind limbs) over a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
The analgesic effect is quantified as the percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.
-
This test is used to assess changes in mechanical sensitivity, which is particularly relevant for models of neuropathic and inflammatory pain.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von Frey apparatus.
-
Animals: Mice or rats.
-
Procedure:
-
Place animals in testing chambers with a wire mesh floor and allow them to acclimatize for at least 1 hour.[16]
-
Begin with a filament near the expected withdrawal threshold (e.g., 0.6g).[16]
-
Apply the filament from underneath the mesh floor to the plantar surface of the hind paw with enough force to cause it to bend slightly. Hold for 1-2 seconds.[16]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a response, the next lower strength filament is used. If there is no response, the next higher strength filament is used.[16]
-
This procedure is repeated until a series of responses and non-responses is obtained to calculate the threshold.
-
Establish a baseline threshold before inducing a pain state (e.g., nerve injury, inflammation) and before drug administration.
-
After inducing the pain state, administer this compound or vehicle and measure the withdrawal threshold at various time points.
-
Conclusion
This compound is a powerful research tool for investigating the µ-opioid system and its role in pain modulation. Its high potency and improved safety profile make it an important lead compound in the quest for better analgesics. The protocols outlined above provide a framework for the in vivo characterization of this compound and other novel analgesic compounds in various preclinical models of pain. Careful adherence to these established methodologies is crucial for obtaining reliable and reproducible data.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction efficacy of the highly potent mu opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcdr.net [jcdr.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. diacomp.org [diacomp.org]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
Measuring the Antinociceptive Effects of 14-Methoxymetopon: Application Notes and Protocols
Introduction
14-Methoxymetopon is a potent, selective µ-opioid receptor agonist with significant promise in pain management.[1][2][3][4][5][6] Exhibiting an analgesic potency up to 500 times that of morphine when administered systemically, and over a million-fold greater via spinal or supraspinal routes, it presents a compelling profile for researchers in nociception and analgesia.[1][4][5][7] Notably, this compound demonstrates a reduced propensity for common opioid-related side effects, such as respiratory depression and constipation, compared to equianalgesic doses of traditional opioids.[1][4][5][8]
These application notes provide detailed protocols for the evaluation of the antinociceptive properties of this compound in preclinical rodent models. The described assays are standard behavioral tests to assess thermal and chemical nociception.
Data Presentation
The antinociceptive potency of this compound has been quantified in various animal models and compared to other opioids. The following tables summarize the median effective dose (ED₅₀) values, a measure of drug potency, where a lower value indicates higher potency.
Table 1: Antinociceptive Potency (ED₅₀) of this compound Compared to Morphine in Mice (Subcutaneous Administration)
| Analgesic Assay | This compound (µg/kg) | Morphine (µg/kg) | Potency Ratio (Morphine/14-Methoxymetopon) |
| Hot-Plate Test | 53 | - | ~50x more potent than morphine[9] |
| Tail-Flick Test | 43 | - | ~50x more potent than morphine[9] |
| Acetic Acid Writhing Test | - | - | Up to 20,000x more potent than morphine[1][2][8][10] |
Table 2: Comparative Analgesic Potency of this compound and Other Opioids in Rodents
| Compound | Test | ED₅₀ (µg/kg, s.c.) |
| This compound | Hot-Plate (mice) | 13[10] |
| Morphine | Hot-Plate (mice) | 4100[10] |
| Etorphine | Hot-Plate (mice) | 1.8[10] |
| This compound | Tail-Flick (mice) | 13[10] |
| Morphine | Tail-Flick (mice) | 3300[10] |
| Etorphine | Tail-Flick (mice) | 1.2[10] |
| This compound | Writhing Test (mice) | 0.13[10] |
| Morphine | Writhing Test (mice) | 260[10] |
| Etorphine | Writhing Test (mice) | 0.23[10] |
Signaling Pathway
This compound exerts its antinociceptive effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that leads to the inhibition of neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
Figure 1. Simplified signaling pathway of this compound's antinociceptive action.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the antinociceptive effects of a test compound like this compound.
Figure 2. General experimental workflow for antinociceptive testing.
Experimental Protocols
Radiant Heat Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus and is effective for evaluating centrally acting analgesics.[11][12]
a. Principle: A focused beam of radiant heat is applied to the ventral surface of the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured as the tail-flick latency. An increase in this latency indicates an antinociceptive effect.[11]
b. Materials:
-
Tail-flick analgesia meter
-
Animal restrainers
-
Stopwatch
-
Test compound (this compound) and vehicle
c. Protocol:
-
Acclimation: Acclimate mice or rats to the testing room for at least 1-2 hours before the experiment. Acclimate the animals to the restrainers for 2-3 brief periods before testing begins.[13]
-
Baseline Measurement: Gently place the animal in the restrainer. Position the tail over the heat source, typically 3 cm from the tip.[13]
-
Activate the heat source and start the timer.[13]
-
Observe for the characteristic tail flick. Stop the timer immediately upon the flick.[11]
-
Record the baseline latency. To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.[12]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.[12]
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
This method evaluates the response to a thermal stimulus at a supraspinal level, involving more complex behaviors than a simple reflex.[14][15][16]
a. Principle: The animal is placed on a heated plate maintained at a constant temperature. The latency to a nocifensive response, such as licking a hind paw or jumping, is recorded.[16] An increase in this latency suggests an analgesic effect.
b. Materials:
-
Hot plate apparatus with temperature control
-
Transparent observation cylinder
-
Stopwatch
-
Test compound and vehicle
c. Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to the experiment.
-
Apparatus Setup: Set the hot plate to a constant temperature, typically between 52°C and 56°C.[15]
-
Baseline Measurement: Place the animal on the hot plate within the transparent cylinder. Start the stopwatch immediately.[16]
-
Observe the animal for nocifensive behaviors, primarily hind paw licking or jumping.[16]
-
Stop the timer at the first clear sign of a nocifensive response and record the baseline latency.
-
A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[14][17]
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At specified time intervals post-administration, repeat the hot plate test.
-
Data Analysis: Calculate the % MPE as described for the tail-flick test.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model that is sensitive to both centrally and peripherally acting analgesics.
a. Principle: Intraperitoneal (i.p.) injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). A reduction in the number of writhes indicates an antinociceptive effect.
b. Materials:
-
0.6% Acetic acid solution
-
Syringes and needles for i.p. injection
-
Observation chambers
-
Stopwatch or counter
-
Test compound and vehicle
c. Protocol:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle at a set time (e.g., 30 minutes) before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution i.p. (typically 10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber.
-
Allow a 5-minute latency period for the writhing to begin.
-
Count the number of writhes over a subsequent period (e.g., 10-20 minutes).
-
Data Analysis: The antinociceptive effect is expressed as the percentage inhibition of writhing: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus and is particularly useful in models of neuropathic or inflammatory pain.
a. Principle: Calibrated von Frey filaments are applied to the plantar surface of the animal's paw with increasing force until a withdrawal response is elicited. The force at which the animal withdraws its paw is the mechanical withdrawal threshold. An increase in this threshold indicates an antinociceptive effect.
b. Materials:
-
Set of von Frey filaments or an electronic von Frey apparatus
-
Elevated mesh platform with testing chambers
-
Test compound and vehicle
c. Protocol:
-
Acclimation: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least one hour.[18]
-
Baseline Measurement:
-
Begin with a filament near the expected 50% withdrawal threshold (e.g., 0.6g for mice).[18]
-
Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 1-2 seconds.[18]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.[18][19]
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Measurement: At desired time points after administration, repeat the von Frey test to determine the post-treatment withdrawal threshold.
-
Data Analysis: The results are typically reported as the paw withdrawal threshold in grams. Statistical comparisons are made between the vehicle and treated groups.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a highly potent mu opioid agonist, biphasically affects ethanol intake in Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Benzyl substituted this compound, a high affinity μ opioid receptor agonist with potent antinociceptive activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. jcdr.net [jcdr.net]
- 13. diacomp.org [diacomp.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
14-Methoxymetopon: A Potent Tool for Elucidating Opioid Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methoxymetopon is a highly potent and selective mu-opioid receptor (μOR) agonist, demonstrating significantly greater analgesic potency than morphine.[1][2] Developed in the mid-1990s, this semi-synthetic opioid has garnered considerable interest within the research community due to its unique pharmacological profile.[3] Notably, it exhibits a ceiling effect for adverse effects typically associated with opioid use, such as constipation and respiratory depression, suggesting a potential for functional selectivity or biased agonism.[1][3] This characteristic makes this compound an invaluable molecular probe for dissecting the intricate signaling pathways downstream of the μ-opioid receptor.
These application notes provide a comprehensive guide for utilizing this compound to study G-protein dependent and β-arrestin-mediated signaling pathways. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the pharmacological properties of this and other opioid compounds.
Pharmacological Profile of this compound
This compound is a derivative of metopon and is distinguished by a methoxy group at the 14-position.[3] It is a potent analgesic, approximately 500 times more active than morphine when administered systemically.[1] This enhanced potency is even more pronounced with spinal or supraspinal administration.[1]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound, providing a comparative overview of its binding affinity and functional potency.
| Parameter | Receptor/Assay | Value | Species | Reference |
| Binding Affinity (Ki) | ||||
| μ-opioid receptor | 0.43 nM | Rat brain membranes | [4][5] | |
| δ-opioid receptor | Weaker inhibition | Rat brain membranes | [4][5] | |
| κ-opioid receptor | Weaker inhibition | Rat brain membranes | [4][5] | |
| Functional Potency (EC50) | ||||
| [³⁵S]GTPγS Binding | μ-opioid receptor | 70.9 nM | Rat brain membranes | [4][5] |
| Functional Efficacy | ||||
| [³⁵S]GTPγS Binding | μ-opioid receptor | Full Agonist | Rat brain membranes | [6] |
Opioid Receptor Signaling Pathways
Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
G-Protein Dependent Signaling
Upon agonist binding, the μOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[2] This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequences of Gi/o protein activation are the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] These actions collectively lead to a reduction in neuronal excitability, which is the basis for the analgesic effects of opioids.
Figure 1: G-Protein Dependent Signaling Pathway of the μ-Opioid Receptor.
β-Arrestin Dependent Signaling
Following agonist-induced activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), μORs can recruit β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. Beyond this classical role, β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is often associated with the development of tolerance and some of the adverse effects of opioids.[7][8] The potential for this compound to act as a biased agonist suggests it may preferentially activate G-protein signaling over β-arrestin recruitment, contributing to its favorable side-effect profile.[6]
Figure 2: β-Arrestin Dependent Signaling Pathway of the μ-Opioid Receptor.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro assays to characterize the signaling profile of this compound and other opioid ligands.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Figure 3: Workflow for the [³⁵S]GTPγS Binding Assay.
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells stably expressing the receptor, or rat brain tissue).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Non-specific binding control: unlabeled GTPγS (10 μM).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissue expressing the μ-opioid receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 μL of assay buffer (for total binding) or 10 μM unlabeled GTPγS (for non-specific binding).
-
50 μL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 μL of membrane suspension (10-20 μg of protein).
-
50 μL of GDP (final concentration 10-30 μM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 μL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor. Commercially available assays, such as the PathHunter® assay (DiscoverX), are commonly used.
Figure 4: Workflow for a β-Arrestin Recruitment Assay.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, such as PathHunter® CHO-K1 OPRM1 β-arrestin cells.
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
Assay plates (e.g., 384-well white, solid-bottom plates).
-
PathHunter® Detection Reagents.
-
A luminometer.
Procedure:
-
Cell Culture and Plating: Culture the PathHunter® cells according to the manufacturer's instructions. On the day of the assay, harvest the cells and plate them in the assay plate at the recommended density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the cells in the assay plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal as a function of the log concentration of this compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP.
Materials:
-
Cells expressing the μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or a BRET-based biosensor).
-
Assay plates.
-
A plate reader capable of measuring the specific signal of the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Culture and plate the cells as described for the β-arrestin recruitment assay.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be one that produces a submaximal stimulation of cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Plot the percentage inhibition as a function of the log concentration of the agonist and determine the IC₅₀ value.
Protocol 4: ERK1/2 Phosphorylation Assay
This assay determines the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the μ-opioid receptor.
-
This compound and other test compounds.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
SDS-PAGE and Western blotting equipment.
-
An imaging system for detecting the Western blot signal.
-
Alternatively, a plate-based ELISA or in-cell Western assay can be used for higher throughput.
Procedure (Western Blotting):
-
Cell Culture and Treatment: Culture cells to near confluence in appropriate culture dishes. Serum-starve the cells for several hours before treatment. Treat the cells with varying concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detect the signal using an appropriate detection reagent and imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities for p-ERK and total ERK.
-
Express the results as the ratio of p-ERK to total ERK and plot this as a function of the log concentration of this compound to determine the EC₅₀.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the complexities of opioid receptor signaling. Its high potency and unique pharmacological profile make it particularly useful for studies aimed at understanding the molecular mechanisms that differentiate therapeutic analgesic effects from adverse side effects. The protocols provided here offer a framework for researchers to systematically characterize the signaling properties of this compound and other opioid ligands, thereby contributing to the development of safer and more effective analgesics.
References
- 1. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Experimental Design for Assessing 14-Methoxymetopon Tolerance and Dependence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methoxymetopon is a potent µ-opioid receptor agonist with a unique pharmacological profile, demonstrating high analgesic efficacy with a potentially reduced liability for tolerance and dependence compared to conventional opioids like morphine.[1][2][3] This document provides detailed experimental protocols for the preclinical assessment of tolerance and dependence associated with this compound in rodent models. The protocols are designed to be comprehensive, providing researchers with the necessary tools to rigorously evaluate the long-term safety profile of this compound.
Core Concepts in Opioid Tolerance and Dependence
Opioid tolerance is characterized by a diminished analgesic response to the same dose of a drug over time, requiring dose escalation to achieve the same effect. Dependence is a physiological state that develops after chronic drug exposure, where the abrupt cessation of the drug or administration of an antagonist precipitates a withdrawal syndrome.[4][5]
The development of tolerance and dependence involves complex neuroadaptations in µ-opioid receptor signaling pathways. Key mechanisms include:
-
Receptor Desensitization and Downregulation: Chronic agonist exposure can lead to the uncoupling of G-proteins from the µ-opioid receptor and a reduction in the number of receptors on the cell surface.[4][6]
-
β-Arrestin Recruitment: The recruitment of β-arrestin to the µ-opioid receptor is implicated in receptor desensitization and the development of tolerance.[7][8][9][10]
-
cAMP Superactivation: Following chronic opioid exposure, the adenylyl cyclase/cAMP signaling pathway becomes upregulated. Upon withdrawal of the opioid, this leads to a "superactivation" of cAMP, contributing to withdrawal symptoms.[11][12][13][14][15]
Experimental Protocols
Assessment of Analgesic Tolerance to this compound
This protocol is designed to induce and quantify the development of tolerance to the analgesic effects of this compound using the tail-flick and hot-plate tests in mice.
1.1. Dose-Response Curve Determination (Baseline Analgesia)
Before inducing tolerance, it is crucial to establish the baseline analgesic potency of this compound.
Protocol:
-
Administer ascending doses of this compound subcutaneously (s.c.) to different groups of mice. Given its high potency (approximately 500 times that of morphine systemically), a starting dose in the low microgram per kilogram range is recommended.[1][3]
-
At the time of peak effect (to be determined in pilot studies, but typically 15-30 minutes post-s.c. injection), assess the analgesic response using the tail-flick or hot-plate test.
-
Record the latency to response (e.g., tail flick or paw lick/jump). A cut-off time must be established to prevent tissue damage.
-
Calculate the ED50 (the dose that produces an analgesic effect in 50% of the animals) from the dose-response curve.
1.2. Induction of Tolerance
Protocol:
-
Administer this compound to a cohort of mice twice daily for a period of 7 to 14 days.
-
An escalating dose regimen is recommended to counteract the developing tolerance and maintain a consistent level of analgesia. A potential starting dose could be the previously determined ED80-90, with daily dose increases of 25-50%.
-
A control group should receive vehicle (e.g., saline) on the same schedule.
1.3. Assessment of Tolerance
Protocol:
-
On the day following the last chronic injection, administer a challenge dose of this compound (equivalent to the initial ED80-90) to both the chronically treated and control groups.
-
Measure the analgesic response using the tail-flick or hot-plate test at the time of peak effect.
-
A significant decrease in the analgesic effect in the chronically treated group compared to the control group indicates the development of tolerance.
-
To quantify the degree of tolerance, a full dose-response curve can be generated in the tolerant animals and the rightward shift in the ED50 value compared to the baseline ED50 can be calculated.
Data Presentation: Analgesic Tolerance
| Treatment Group | N | Initial ED50 (µg/kg, s.c.) | ED50 after Chronic Treatment (µg/kg, s.c.) | Fold-Shift in ED50 |
| Vehicle Control | 10 | 1.5 | 1.6 | 1.07 |
| This compound | 10 | 1.5 | 4.5 | 3.0 |
| Morphine (Reference) | 10 | 750 | 3750 | 5.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Assessment of Physical Dependence on this compound
This protocol utilizes naloxone-precipitated withdrawal to assess the development of physical dependence.
2.1. Induction of Dependence
The same chronic dosing regimen used for tolerance induction (Section 1.2) can be used to induce a state of physical dependence.
2.2. Naloxone-Precipitated Withdrawal
Protocol:
-
Two hours after the final chronic dose of this compound or vehicle, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c.). The optimal dose of naloxone to precipitate withdrawal in this compound-dependent animals may need to be determined empirically.[16][17]
-
Immediately after naloxone administration, place the mouse in a clear observation chamber.
-
For the next 30 minutes, observe and score the frequency of withdrawal signs.
2.3. Scoring of Withdrawal Signs
A checklist of observable withdrawal signs should be used for scoring. Each sign can be weighted based on its severity.
Data Presentation: Naloxone-Precipitated Withdrawal Scores
| Withdrawal Sign | Weighting Factor | Vehicle Control (Mean Frequency) | This compound (Mean Frequency) | Morphine (Reference) (Mean Frequency) |
| Jumping | 3 | 0.2 | 5.1 | 15.3 |
| Wet-dog shakes | 2 | 1.1 | 8.7 | 20.5 |
| Paw tremors | 2 | 0.5 | 12.3 | 25.1 |
| Teeth chattering | 1 | 0.1 | 3.2 | 8.9 |
| Diarrhea | 2 | 0.0 | 2.8 | 7.4 |
| Ptosis | 1 | 0.3 | 4.5 | 11.2 |
| Total Weighted Score | 2.2 | 63.4 | 168.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways in Opioid Tolerance and Dependence
Caption: Signaling pathways in opioid action, tolerance, and dependence.
Experimental Workflow for Tolerance Assessment
Caption: Workflow for assessing analgesic tolerance.
Experimental Workflow for Dependence Assessment
Caption: Workflow for assessing physical dependence.
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of tolerance and dependence associated with this compound. Given the compound's high potency, careful dose selection and escalation are critical for the successful execution of these studies. By systematically assessing these key aspects of its safety profile, researchers can gain valuable insights into the therapeutic potential of this compound as a novel analgesic with an improved side-effect profile.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Opioid receptor desensitization: mechanisms and its link to tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Opioid receptor desensitization: mechanisms and its link to tolerance [frontiersin.org]
- 7. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. μ-Opioid receptor desensitization by β-arrestin-2 determines morphine tolerance but not dependence [ideas.repec.org]
- 11. Up-regulation of AGS3 during morphine withdrawal promotes cAMP superactivation via adenylyl cyclase 5 and 7 in rat nucleus accumbens/striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Up-Regulation of AGS3 during Morphine Withdrawal Promotes cAMP Superactivation via Adenylyl Cyclase 5 and 7 in Rat Nucleus Accumbens/Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal | Journal of Neuroscience [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 14-Methoxymetopon in Respiratory Depression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methoxymetopon is a highly potent and selective µ-opioid receptor agonist that has demonstrated a remarkable separation between its analgesic effects and the life-threatening side effect of respiratory depression.[1][2] This characteristic makes it a valuable research tool for investigating the mechanisms of opioid-induced respiratory depression and a promising lead compound for the development of safer analgesics. Evidence suggests that this compound's favorable safety profile may be attributed to its nature as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin 2 recruitment.[3] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro studies of respiratory depression.
Data Presentation: Comparative Effects on Respiratory Function
The following tables summarize the quantitative data from preclinical studies, highlighting the reduced respiratory depressant effects of this compound compared to other potent opioids.
Table 1: Effects of Intravenous this compound and Sufentanil on Respiratory Parameters in Awake Canines [4]
| Parameter | This compound (12 µg/kg, IV) | Sufentanil (equivalent dose, IV) |
| Change in PaO₂ | -4% | -41% |
| Change in PaCO₂ | +6.6% | +56.8% |
Table 2: Systemic (Subcutaneous) Doses of this compound Used in In Vivo Rodent Studies [5][6]
| Animal Model | Doses (s.c.) | Observed Effects |
| Rats | 2, 5, 12.25, 30 µg/kg | Biphasic effects on ethanol intake |
| Mice | Not specified for respiratory depression, but analgesic doses are significantly lower than morphine. | Potent antinociceptive effects |
Experimental Protocols
In Vivo Assessment of Respiratory Depression in Rodents using Whole-Body Plethysmography
This protocol describes a non-invasive method for measuring respiratory function in conscious, unrestrained mice treated with this compound.
Materials:
-
This compound hydrochloride
-
Sterile physiological saline (0.9% NaCl)
-
Whole-body plethysmography system for small animals
-
Male C57BL/6J mice (8-10 weeks old)
-
Analytical balance
-
Vortex mixer
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve in sterile physiological saline to the desired stock concentration.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment.
-
-
Animal Acclimatization:
-
House the mice in the experimental room for at least 1 hour before testing to minimize stress.
-
On the day of the experiment, place each mouse in the plethysmography chamber for a 30-45 minute acclimatization period to the chamber environment.[8]
-
-
Baseline Respiratory Measurement:
-
Following acclimatization, record baseline respiratory parameters for 15-20 minutes. Key parameters to measure include:
-
Respiratory Rate (f, breaths/min)
-
Tidal Volume (VT, mL)
-
Minute Ventilation (VE, mL/min; VE = f x VT)
-
Inspiratory Time (Ti, s)
-
Expiratory Time (Te, s)
-
-
-
Drug Administration:
-
Remove the mouse from the chamber and administer the prepared solution of this compound or vehicle (saline) via subcutaneous injection in a volume of 10 µL/g body weight.
-
Suggested starting doses for respiratory depression studies in mice can be extrapolated from analgesic studies, starting from a range of 10-100 µg/kg and adjusting based on pilot experiments.
-
-
Post-Injection Respiratory Measurement:
-
Immediately return the mouse to the plethysmography chamber.
-
Continuously record respiratory parameters for at least 60-90 minutes post-injection.
-
-
Data Analysis:
-
Analyze the recorded data in defined time intervals (e.g., 5-minute bins).
-
Express the post-injection respiratory parameters as a percentage of the baseline values for each animal.
-
Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
In Vitro Assessment of µ-Opioid Receptor Activation using [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of µ-opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist like this compound.
Materials:
-
This compound hydrochloride
-
DAMGO (a full µ-opioid agonist, positive control)
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-µOR cells) or from brain tissue (e.g., rat brainstem)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine diphosphate (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare crude cell membranes from µ-opioid receptor-expressing cells or brain tissue by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of assay buffer or unlabeled GTPγS (10 µM final concentration for non-specific binding).
-
Add 25 µL of varying concentrations of this compound, DAMGO (positive control), or vehicle.
-
Add 50 µL of the prepared membrane suspension (typically 10-20 µg of protein).
-
Add 50 µL of GDP to a final concentration of 10-100 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (0.05-0.1 nM final concentration) to each well to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding (as a percentage of the maximal response to DAMGO) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for this compound by non-linear regression analysis.
-
Visualizations
Caption: Biased agonism of this compound at the µ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly potent mu opioid agonist, biphasically affects ethanol intake in Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trace.tennessee.edu [trace.tennessee.edu]
Application Notes and Protocols for Testing 14-Methoxymetopon Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methoxymetopon is a potent and highly selective agonist of the mu (µ)-opioid receptor (MOR), demonstrating significantly greater analgesic potency than morphine in preclinical studies.[1][2][3] Its unique pharmacological profile, including a potential ceiling effect on adverse effects like respiratory depression and constipation, makes it a compound of significant interest for the development of safer and more effective analgesics.[1][2][3]
These application notes provide detailed protocols for in vitro cell culture assays to characterize the efficacy and potency of this compound. The described assays are fundamental in preclinical drug development for quantifying ligand binding, functional activity, and downstream signaling of MOR agonists.
Key Concepts and Signaling Pathway
The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] The potency and efficacy of a MOR agonist can be determined by measuring its ability to inhibit cAMP production.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Experimental Assays for Efficacy Testing
The following are key in vitro assays to determine the efficacy of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the mu-opioid receptor. It involves a competition experiment where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
A fixed concentration of a radiolabeled MOR agonist, such as [³H]-DAMGO (e.g., 0.5 nM).[5]
-
Cell membrane preparation (typically 10-20 µg of protein).
-
-
For non-specific binding determination, use a high concentration of a non-labeled MOR antagonist like naloxone (e.g., 10 µM).[5]
-
Incubate the plate at room temperature for 60-120 minutes.[5]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add liquid scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | Value | 0.01[1] |
| Morphine | Value | Value |
| DAMGO | Value | 0.35[5] |
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
Experimental Workflow:
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting & Optimization
Optimizing 14-Methoxymetopon dosage for maximum analgesic effect
Welcome to the technical support center for 14-Methoxymetopon, a high-potency µ-opioid receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues to achieve maximal and reproducible analgesic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a semi-synthetic opioid analgesic derived from metopon.[1][2] It is an experimental drug known for its exceptionally high potency.[1][2] Its primary mechanism of action is as a selective and potent full agonist at the µ-opioid receptor (MOR).[3][4] Upon binding, it activates inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of inwardly rectifying potassium channels (GIRKs), and inhibition of voltage-gated calcium channels. This cascade ultimately reduces neuronal excitability and suppresses the release of nociceptive neurotransmitters.
Q2: How potent is this compound compared to morphine? A2: this compound is significantly more potent than morphine. When administered systemically, it can be 130 to 500 times more potent than morphine, depending on the animal model and the specific analgesic test used.[3][4][5] This potency is even more pronounced with direct central administration (spinal or supraspinal), where it can be over a million times more active than morphine.[1][2][3][6]
Q3: What is the recommended vehicle for dissolving and administering this compound in animal studies? A3: For in vivo studies, this compound can be dissolved in sterile physiological saline (0.9%).[7] Given its high potency, extremely low concentrations are typically required. For stock solutions, polar organic solvents such as ethanol or DMSO may be used, followed by further dilution in a physiologically compatible vehicle like saline for injection. Always ensure the final concentration of the organic solvent is minimal and non-toxic to the animals.
Q4: What are the key advantages of using this compound over classical opioids like morphine or sufentanil? A4: this compound exhibits an unusual and favorable pharmacological profile. Key advantages include a significantly wider therapeutic window and a better side-effect profile. Notably, it demonstrates a "ceiling effect" for respiratory depression and constipation, meaning that beyond a certain dose, these side effects do not increase in severity.[1][2][3][6] This is in stark contrast to morphine, which causes dose-dependent and potentially complete inhibition of these functions.[1][3] Compared to the potent opioid sufentanil in canine models, this compound induces significantly less respiratory depression, sedation, bradycardia (slowing of heart rate), and hypotension (lowering of blood pressure) at equianalgesic doses.[8]
Troubleshooting Guide
Issue 1: I am observing a plateau (ceiling effect) in my analgesic dose-response curve. Is this expected?
-
Answer: Yes, a ceiling effect for analgesia with this compound has been reported in some studies, where increasing the dose beyond a certain point does not produce a greater analgesic response. While it acts as a potent full agonist for analgesia, it may behave as a partial agonist at very high receptor occupancy, failing to elicit the maximum possible response seen with other opioids in some assays. This is part of its unique pharmacological profile. If you observe this, you have likely reached the maximum efficacy for this compound in your specific experimental model.
Issue 2: My results show high variability between animals.
-
Answer: High variability can arise from several factors when working with a highly potent compound:
-
Dosing Accuracy: Due to the extremely low doses required (microgram or nanogram per kilogram range), even minor errors in solution preparation or injection volume can lead to significant variations in the administered dose. Use calibrated pipettes and perform serial dilutions carefully.
-
Route of Administration: Ensure consistent administration (e.g., subcutaneous injections in the same anatomical region). Intravenous administration should be performed at a consistent rate.
-
Animal Strain and Sex: Different rodent strains can have varying sensitivity to opioids. For instance, this compound was found to be inactive in CXBK mice.[3] Ensure you are using a consistent and appropriate animal model. Sex differences in opioid analgesia are also well-documented.
-
Metabolism: Ensure animals are properly acclimatized and are of a consistent age and weight, as metabolic rates can influence drug efficacy.
-
Issue 3: Animals are showing signs of motor impairment, which is interfering with the analgesic assay (e.g., hot plate test).
-
Answer: While this compound is reported to cause less sedation than other opioids, high doses may still affect motor function.[4][5]
-
Dose Reduction: You may be operating at the very high end of the dose-response curve. Try reducing the dose to a level that provides analgesia without significant motor side effects.
-
Assay Selection: The tail-flick test is a spinal reflex and may be less influenced by motor impairment than the hot plate test, which requires a more complex coordinated response.[9] Consider using multiple assays to confirm analgesic effects.
-
Control Experiments: Always include a control group that receives the vehicle to assess baseline motor function and a positive control (like morphine) to compare profiles. One study noted that a 5-benzyl analogue of this compound produced no motor dysfunction in the rotarod test at analgesic doses, unlike morphine or this compound itself.[7]
-
Issue 4: I am not observing the expected level of potency (e.g., 500x morphine).
-
Answer: The reported potency of this compound varies widely based on the experimental conditions:
-
Route of Administration: The highest potency figures (up to 1,000,000x morphine) are seen with intracerebroventricular or intrathecal administration.[1][2][3] Systemic routes (subcutaneous, intravenous) will yield lower, though still very high, potency values.
-
Pain Model: Potency differs between thermal nociception models (hot plate, tail-flick) and chemical/visceral pain models (acetic acid writhing test). For example, its potency can be up to 20,000 times that of morphine in the writhing test. Ensure you are comparing your results to literature values from a similar experimental paradigm.
-
Drug Stability: Ensure the compound has been stored correctly and the prepared solutions are fresh. Repeated freeze-thaw cycles may degrade the compound.
-
Data Presentation
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Animal Model |
| This compound | µ (mu) | 0.43 | Rat Brain Membranes |
| Morphine | µ (mu) | ~3.4 - 6.55 | Rat Brain Membranes |
| DAMGO (µ-agonist) | µ (mu) | ~1-2 | Rat Brain Membranes |
| This compound | κ (kappa) | ~40-50 | Rat Brain Membranes |
| This compound | δ (delta) | ~40-50 | Rat Brain Membranes |
| Data compiled from multiple sources for comparative purposes. Ki values can vary between assays. |
Table 2: Comparative Analgesic Potency (ED₅₀)
| Compound | Assay | Route | Animal | ED₅₀ | Potency Ratio (vs. Morphine) |
| This compound | Hot Plate | s.c. | Mouse | ~0.01 mg/kg | ~200-500x |
| Morphine | Hot Plate | s.c. | Mouse | ~5-9 mg/kg | 1x |
| This compound | Tail Flick | s.c. | Rat | Not specified | ~130-300x |
| Morphine | Tail Flick | s.c. | Rat | Not specified | 1x |
| This compound | Acetic Acid Writhing | s.c. | Mouse | Not specified | Up to 20,000x |
| Morphine | Acetic Acid Writhing | s.c. | Mouse | Not specified | 1x |
| ED₅₀ values are approximate and gathered from multiple preclinical studies for illustrative comparison.[4][5] Researchers should establish their own dose-response curves. |
Table 3: Comparative Side Effect Profile in Preclinical Models
| Side Effect | This compound | Morphine | Sufentanil |
| Respiratory Depression | Ceiling effect; minimal hypoxia/hypercarbia observed.[8] | Dose-dependent, can be lethal. | Dose-dependent and severe.[8] |
| Gastrointestinal Transit | Ceiling effect; inhibits transit by no more than ~65%.[1][3] | Dose-dependent; can cause complete inhibition.[1][3] | N/A |
| Sedation | Reduced compared to sufentanil.[8] | Significant at analgesic doses. | Significant at analgesic doses.[8] |
| Bradycardia | Mild (~19% reduction).[8] | Moderate. | Severe (~42% reduction).[8] |
| Tolerance Development | Slower than morphine.[5] | Develops with chronic use. | Develops with chronic use. |
Experimental Protocols & Workflows
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by this compound initiates an intracellular signaling cascade characteristic of Gi/o-coupled proteins, leading to an overall reduction in neuronal activity and neurotransmitter release.
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Standard Analgesic Experiment Workflow
The following diagram outlines a typical workflow for assessing the antinociceptive properties of this compound in a rodent model.
Caption: General experimental workflow for in vivo analgesic testing.
Detailed Protocol: Hot Plate Test
Objective: To assess the supraspinal analgesic effects of this compound against thermal pain.
-
Apparatus: A commercial hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5 °C) and an enclosing transparent cylinder to keep the animal on the heated surface.
-
Animals: Mice (20-25g) or rats (200-250g).
-
Procedure: a. Acclimatize animals to the testing room for at least 1 hour before the experiment. b. Set the hot plate temperature to a constant, non-tissue-damaging level (typically 52-55°C). c. Gently place an animal on the hot plate and immediately start a timer. d. Observe the animal for nociceptive responses, typically hind paw licking, shaking, or jumping. The time from placement on the plate to the first definitive sign of pain is the response latency. e. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time. f. This initial measurement serves as the baseline latency. g. Administer this compound or vehicle via the desired route (e.g., subcutaneous). h. At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes) to capture the peak effect, place the animal back on the hot plate and measure the response latency again.
-
Data Analysis: Analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Detailed Protocol: Tail-Flick Test
Objective: To assess primarily spinal-mediated analgesic effects of this compound against thermal pain.
-
Apparatus: A tail-flick apparatus that focuses a high-intensity light beam or radiant heat source onto the ventral surface of the animal's tail. The device should have an automated sensor to stop the timer when the tail flicks away from the heat source.
-
Animals: Typically rats, as their tails are more suitable for the apparatus, though mice can also be used.
-
Procedure: a. Place the animal in a restrainer, allowing the tail to be exposed. b. Position the tail over the heat source aperture, typically 3-5 cm from the tip. c. Activate the heat source, which starts a timer. d. The timer stops automatically when the animal flicks its tail away from the noxious stimulus. This time is the tail-flick latency. e. Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. f. Take 2-3 baseline readings for each animal and average them. g. Administer this compound or vehicle. h. Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Data is analyzed similarly to the hot plate test, often using the %MPE formula.
Detailed Protocol: Acetic Acid-Induced Writhing Test
Objective: To assess the analgesic effects of this compound against visceral, inflammatory pain. This test is highly sensitive to a wide range of analgesics.
-
Apparatus: Transparent observation chambers for individual animals, a stopwatch.
-
Animals: Mice are most commonly used.
-
Reagents: 0.6-1% solution of acetic acid in saline.
-
Procedure: a. Acclimatize animals to the observation chambers. b. Administer this compound or vehicle (e.g., s.c. or p.o.) at a set time before the acetic acid challenge (e.g., 30 minutes for s.c.). c. Inject the acetic acid solution intraperitoneally (i.p.), typically at a volume of 10 mL/kg. d. Immediately place the animal in the observation chamber. e. After a brief latency period (e.g., 5 minutes), begin counting the number of "writhes" over a defined period (e.g., 15-20 minutes). A writhe is a characteristic behavior involving contraction of the abdominal muscles and stretching of the hind limbs.
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in drug group) / Mean writhes in control group ] x 100.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 14-Methoxymetopon experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Methoxymetopon. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I dissolve this compound for in vitro and in vivo studies?
A1: For in vitro assays, this compound can be dissolved in polar organic solvents like ethanol. For in vivo studies, it can be dissolved in sterile saline solution.[1] It is crucial to ensure the compound is fully dissolved before administration.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain stability and prevent degradation, stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
In Vitro Assays
Q3: I am observing high non-specific binding in my µ-opioid receptor radioligand binding assay. What could be the cause?
A3: High non-specific binding can obscure your specific signal. Potential causes include:
-
Radioligand concentration is too high: Use a concentration at or below the Kd of the radioligand.
-
Inadequate washing: Ensure rapid and sufficient washing of the filters to remove unbound radioligand.
-
Hydrophobicity of the ligand: Highly hydrophobic ligands may bind non-specifically to filter membranes and labware. Including bovine serum albumin (BSA) in the assay buffer can help mitigate this.
Q4: My GTPγS binding assay is showing a low signal-to-noise ratio. How can I improve it?
A4: A low signal-to-noise ratio in a GTPγS assay can be due to several factors:
-
Suboptimal reagent concentrations: Titrate the concentrations of GDP, Mg²⁺, and NaCl to find the optimal conditions for your system.[2]
-
Low receptor expression: Ensure your membrane preparation has an adequate density of µ-opioid receptors.
-
Degraded reagents: Use fresh stocks of agonist and [³⁵S]GTPγS.
In Vivo Experiments
Q5: I am seeing significant variability in the analgesic response to this compound in the hot plate test. What are some potential reasons?
A5: Inconsistent results in the hot plate test can be attributed to:
-
Animal-related factors: The strain, sex, and even the gut microbiome of the animals can influence their response to opioids.[3] Using a consistent strain and sex is recommended.
-
Experimental procedure: Ensure the hot plate temperature is accurately calibrated (typically 52-55°C) and that the cut-off time (usually 30-60 seconds) is strictly observed to prevent tissue damage.[4][5]
-
Habituation: A lack of proper habituation of the animals to the testing environment and apparatus can lead to stress-induced variability.
Q6: My results in the tail-flick test are not consistent. What should I check?
A6: For the tail-flick test, inconsistencies can arise from:
-
Heat source intensity and focus: The intensity of the heat source should be consistent and precisely focused on the same section of the tail for all animals.
-
Animal restraint: The method and consistency of animal restraint can affect the stress levels and subsequent response.
-
Baseline sensitivity: Determine the baseline tail-flick latency for each animal before drug administration to account for individual differences.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value | System |
| Ki | µ-opioid | 0.01 nM | Rat brain membranes |
| Ki | µ-opioid | 0.43 nM | Rat brain membranes |
| KD | µ-opioid (mMOR-1 variants) | ~0.2 nM | CHO cells |
| KD | µ-opioid (mMOR-1F variant) | 1.2 nM | CHO cells |
| EC50 ([³⁵S]GTPγS) | µ-opioid | 70.9 nM | Rat brain membranes |
Table 2: In Vivo Analgesic Potency of this compound
| Assay | Species | Route of Administration | ED50 | Potency vs. Morphine |
| Tail-flick test | Rat | Systemic | - | ~500-fold greater |
| Acetic acid writhing test | Mouse | Systemic | - | Up to 20,000-fold greater |
| Hot plate test | Rat | - | - | 130-300 times more potent |
| Tail-flick test | Rat | - | - | 130-300 times more potent |
| Tail electric stimulation | Rat | Subcutaneous | 30 µg/kg | - |
Experimental Protocols
Detailed Methodology: µ-Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 10-20 µg of protein).
-
Radioligand (e.g., [³H]DAMGO or [³H]this compound) at a concentration at or below its Kd.
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled opioid antagonist (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Perform non-linear regression analysis on the competition binding data to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Detailed Methodology: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (final concentration typically 10-100 µM).
-
Membrane suspension (10-20 µg of protein per well).
-
Increasing concentrations of this compound or a reference agonist. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate completely, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from all other values. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[6]
Detailed Methodology: Hot Plate Test
-
Apparatus: Use a commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 52 ± 0.5°C). The apparatus should have a clear enclosure to keep the animal on the heated surface.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment. Handle the animals gently to minimize stress.
-
Baseline Measurement: Place each animal individually on the hot plate and start a timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30 or 60 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Detailed Methodology: Tail-Flick Test
-
Apparatus: Use a tail-flick apparatus that provides a focused beam of high-intensity light as the heat source. The apparatus should have a sensor to automatically detect the tail flick and record the latency.
-
Habituation and Restraint: Acclimate the animals to the testing environment. Gently restrain the animal, allowing the tail to be positioned over the heat source.
-
Baseline Measurement: Position the distal portion of the tail over the heat source and start the timer. The latency to the reflexive flick of the tail away from the heat is recorded. A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.[7]
-
Drug Administration: Administer this compound or the vehicle control.
-
Post-treatment Measurement: At various time points after drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the analgesic effect, often as %MPE, using a similar formula as for the hot plate test.
Visualizations
References
- 1. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. jneurosci.org [jneurosci.org]
- 6. benchchem.com [benchchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
Minimizing 14-Methoxymetopon side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-methoxymetopon in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: this compound, a highly potent µ-opioid receptor agonist, generally exhibits a more favorable side effect profile compared to traditional opioids like morphine and sufentanil.[1][2][3][4] The most commonly monitored side effects include respiratory depression, sedation, cardiovascular effects (bradycardia and hypotension), and gastrointestinal (GI) dysfunction.[1][2] However, studies in various animal models have consistently shown that this compound induces significantly less respiratory depression, sedation, and cardiovascular changes at equianalgesic doses.[1]
Q2: How does the respiratory safety profile of this compound compare to other opioids?
A2: The respiratory safety profile of this compound is notably superior to that of other potent opioids. In a study on canines, intravenous administration of this compound at doses up to 12 µg/kg resulted in a minimal decrease in PaO2 (arterial oxygen partial pressure) of only 4% and a slight increase in PaCO2 (arterial carbon dioxide partial pressure) of 6.6%.[1] In stark contrast, an equianalgesic dose of sufentanil led to a 41% decrease in PaO2 and a 56.8% increase in PaCO2, indicating significant respiratory depression.[1] This suggests a much wider therapeutic window for analgesia without clinically significant respiratory compromise with this compound.
Q3: Is sedation a major concern with this compound administration?
A3: While this compound can induce sedation, it is significantly less pronounced than with other opioids. In canine studies using electroencephalogram (EEG) monitoring, this compound caused a 288% increase in the power of the delta band (an indicator of sedation), whereas sufentanil produced a 439% increase.[1] In rodent models, sedation can be assessed using methods like the open field test for locomotor activity and the rotarod test for motor coordination.[5][6] Researchers should select doses of this compound that provide adequate analgesia with minimal impact on these behavioral measures.
Q4: What is the effect of this compound on gastrointestinal transit?
A4: A unique characteristic of this compound is its "ceiling effect" on the inhibition of gastrointestinal transit.[2][4] Unlike morphine, which can cause complete cessation of GI transit, this compound appears to have a maximal inhibitory effect of around 65%, regardless of the dose administered.[2][4] This suggests that while it does slow down GI motility, it is less likely to induce severe constipation, a common and debilitating side effect of many opioids.
Q5: What is the current understanding of the mechanism behind this compound's favorable side effect profile?
A5: The improved side effect profile of this compound is thought to be related to its specific interactions with the µ-opioid receptor and its downstream signaling pathways. It is a potent agonist that strongly activates G-protein signaling, which is associated with analgesia.[2] There is a prevailing hypothesis in opioid pharmacology that some side effects, such as respiratory depression and constipation, may be more strongly linked to the recruitment of another protein, β-arrestin 2.[1][7] Ligands that show a bias towards G-protein activation over β-arrestin recruitment ("biased agonists") are therefore of great interest. While not definitively proven for this compound, its pharmacological profile is consistent with that of a G-protein biased agonist.
Troubleshooting Guides
Issue 1: Observed Respiratory Depression
-
Question: My animals are showing signs of respiratory distress (e.g., slowed breathing rate, cyanosis) after administration of this compound. What should I do?
-
Answer:
-
Confirm the Dose: Immediately double-check the dose calculation and the concentration of your dosing solution. Given the high potency of this compound, small errors in preparation can lead to significant overdosing.
-
Reduce the Dose: If the dose is confirmed to be correct, reduce it by 25-50% in subsequent experiments. The therapeutic window of this compound is wide, but individual variations in sensitivity can occur.
-
Administer an Antagonist: In acute and severe cases, administration of a non-selective opioid antagonist like naloxone can reverse the effects. However, this will also antagonize the analgesic effects.
-
Monitor Vital Signs: Implement continuous monitoring of respiratory rate and oxygen saturation using appropriate equipment for your animal model.
-
Issue 2: Excessive Sedation or Motor Impairment
-
Question: The animals are overly sedated and are performing poorly in behavioral tests that require motor coordination. How can I mitigate this?
-
Answer:
-
Dose Adjustment: As with respiratory depression, the first step is to re-evaluate and potentially lower the dose of this compound.
-
Acclimatization and Habituation: Ensure that the animals are adequately habituated to the testing environment and apparatus before drug administration to minimize novelty-induced behavioral changes.
-
Timing of Behavioral Testing: Conduct behavioral assessments at different time points post-administration to identify a window where analgesia is present with minimal sedation.
-
Consider Co-administration (Exploratory): While specific data for this compound is lacking, in general opioid research, co-administration of a psychostimulant like caffeine in low doses has been explored to counteract sedation. This should be approached as a new experimental paradigm with appropriate controls.
-
Issue 3: Signs of Gastrointestinal Discomfort or Constipation
-
Question: Despite the reported ceiling effect, my animals are showing signs of constipation (e.g., reduced fecal output, abdominal bloating). What are my options?
-
Answer:
-
Confirm Baseline: Ensure you have accurate baseline data for fecal output and GI transit time for your specific animal strain and housing conditions, as these can vary.
-
Assess Hydration: Dehydration can exacerbate constipation. Ensure animals have ad libitum access to water.
-
Dietary Fiber: For longer-term studies, consider providing a diet with increased fiber content.
-
Laxatives (with caution): In some experimental contexts, a mild laxative may be considered, but this can introduce a confounding variable.
-
Dosing Regimen: If using a chronic dosing paradigm, consider if intermittent dosing allows for recovery of GI function between administrations.
-
Data Presentation
Table 1: Comparative Side Effect Profile of this compound and Sufentanil in Canines
| Parameter | This compound (12 µg/kg, IV) | Sufentanil (Equianalgesic Dose, IV) |
| Respiratory | ||
| PaO2 Decrease | 4% | 41% |
| PaCO2 Increase | 6.6% | 56.8% |
| Cardiovascular | ||
| Max. Bradycardia | 19% | 42% |
| Max. Hypotension | 6% | 20% |
| Sedation (EEG) | ||
| Delta Band Power Increase | 288% | 439% |
Data sourced from Freye et al., 2000.[1]
Table 2: Gastrointestinal Effects of this compound in Mice
| Compound | Effect on Gastrointestinal Transit |
| Morphine | Complete inhibition of transit |
| This compound | Ceiling effect with a maximum of ~65% inhibition |
Data sourced from King et al., 2003.[2][4]
Experimental Protocols
Protocol 1: Assessment of Opioid-Induced Respiratory Depression in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Method: Whole-body plethysmography.
-
Procedure:
-
Acclimatize the rat to the plethysmography chamber for at least 30 minutes before baseline measurements.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for 15-30 minutes.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous).
-
Continuously record respiratory parameters for at least 2 hours post-administration.
-
Analyze the data by comparing the post-administration values to the baseline for each animal and between treatment groups.
-
Protocol 2: Assessment of Opioid-Induced Sedation in Mice (Open Field Test)
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, equipped with an overhead video camera and tracking software.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control.
-
At the time of peak drug effect (determined in pilot studies), place the mouse in the center of the open field arena.
-
Record the animal's activity for 10-15 minutes.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in these parameters is indicative of sedation.
-
Protocol 3: Assessment of Opioid-Induced Gastrointestinal Constipation in Mice (Charcoal Meal Assay)
-
Animal Model: Male ICR mice (25-30g).
-
Materials: 5% charcoal suspension in 10% gum acacia.
-
Procedure:
-
Fast the mice for 18-24 hours with free access to water.
-
Administer this compound or vehicle control.
-
After a predetermined time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.2 mL per mouse).
-
After another set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each animal.
-
Visualizations
Caption: Hypothesized biased agonism of this compound at the µ-opioid receptor.
Caption: Workflow for assessing respiratory effects of this compound.
Caption: Troubleshooting guide for excessive sedation in animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved efficacy, tolerance, safety, and abuse liability profile of the combination of CR4056 and morphine over morphine alone in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of 14-Methoxymetopon for systemic administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the systemic bioavailability of 14-Methoxymetopon.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Currently, there are no published studies that have characterized the oral bioavailability of this compound.[1] Preclinical research has predominantly utilized systemic administration routes such as intravenous (IV), subcutaneous (s.c.), intraperitoneal (i.p.), as well as direct spinal and supraspinal injections to evaluate its potent analgesic effects.[1][2][3][4][5] The absence of oral bioavailability data suggests that this is a key area for investigation.
Q2: Why might the oral bioavailability of this compound be limited?
A2: While specific data for this compound is unavailable, morphinan-based opioids often exhibit low oral bioavailability due to significant first-pass metabolism in the liver and gut wall.[2] For instance, morphine's oral bioavailability is only about 33% because of this extensive metabolism.[6] Given its structural similarity to other morphinans, it is plausible that this compound undergoes a similar metabolic fate, which would reduce the amount of active drug reaching systemic circulation after oral administration.
Q3: What are the potential strategies to improve the systemic bioavailability of this compound?
A3: To enhance systemic exposure, several strategies can be explored:
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can significantly improve bioavailability. Routes such as sublingual and transdermal have been effective for other potent opioids.[7][8]
-
Prodrug Formulations: Modifying the chemical structure of this compound to create a prodrug can improve its absorption and protect it from first-pass metabolism. A common approach for phenolic drugs is to create ester prodrugs.[6][9]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems may protect it from degradation in the GI tract and enhance its absorption.
Q4: How does the potency of this compound compare to other opioids?
A4: this compound is an extremely potent µ-opioid receptor agonist. When administered systemically, it is approximately 500 times more potent than morphine as an analgesic.[1][3][8] Its potency is even more pronounced when administered directly into the spinal or supraspinal regions, where it can be up to a million times more potent than morphine.[3][8]
Troubleshooting Guide: Low Systemic Exposure in Experiments
Problem: I am administering this compound orally in my animal model but observing a weaker than expected analgesic effect compared to subcutaneous injection.
| Potential Cause | Troubleshooting/Investigation Steps |
| Low Oral Bioavailability | As the oral bioavailability is uncharacterized, a significant first-pass effect is likely. It is recommended to perform a pharmacokinetic study to determine the absolute oral bioavailability. This involves comparing the Area Under the Curve (AUC) of plasma concentration-time profiles after oral and intravenous administration. |
| Formulation Issues | The vehicle used for oral administration may not be optimal for dissolution and absorption. Experiment with different pharmaceutically acceptable vehicles. Consider developing formulations designed to enhance solubility and absorption, such as self-emulsifying drug delivery systems (SEDDS). |
| Incorrect Dosing | Due to its high potency, accurate dosing is critical. Verify the concentration of your dosing solution and the accuracy of your administration volume. |
Data Presentation: In Vitro Characteristics of this compound
While in vivo pharmacokinetic data is limited, the following table summarizes the in vitro receptor binding and functional activity of this compound.
| Parameter | Receptor | Value | Species | Notes |
| Binding Affinity (Ki) | µ-opioid (MOR) | 0.43 nM | Rat | High affinity for the target receptor.[1] |
| δ-opioid (DOR) | ~13-20 nM | Rat | Lower affinity compared to MOR, indicating selectivity.[1] | |
| κ-opioid (KOR) | ~15-25 nM | Rat | Lower affinity compared to MOR, indicating selectivity.[1] | |
| Functional Activity (EC50) | µ-opioid (MOR) | 70.9 nM | Rat | Potent agonist activity in a [³⁵S]GTPγS binding assay.[1] |
| Efficacy (Emax) | µ-opioid (MOR) | ~100% | Rat | Full agonist activity, comparable to the standard agonist DAMGO.[1] |
Experimental Protocols
Protocol: Preliminary Oral Bioavailability Assessment in Rats
This protocol outlines a basic procedure for an initial assessment of the oral bioavailability of this compound.
Objective: To determine the plasma concentration-time profile of this compound following oral gavage and intravenous administration to estimate its oral bioavailability.
Materials:
-
This compound
-
Vehicle for oral and IV formulations (e.g., saline, PEG400/water)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Syringes for dosing and blood collection
-
Catheters for IV administration and blood sampling (optional, but recommended)
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Workflow Diagram:
Caption: Workflow for a preliminary oral bioavailability study of this compound in rats.
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage. A common volume is 5-10 mL/kg.
-
Intravenous Group: Administer the IV formulation, typically via a tail vein or a catheterized jugular vein. A typical volume is 1-2 mL/kg.
-
-
Blood Collection: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points into tubes containing an anticoagulant. Recommended time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both routes of administration. Calculate the Area Under the Curve (AUC) from time zero to the last measured time point (AUC₀-t) and extrapolated to infinity (AUC₀-∞). Also determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Signaling Pathway and Potential Formulation Strategies
µ-Opioid Receptor Signaling Pathway
This compound exerts its effects primarily as a full agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Its activation initiates downstream signaling cascades that lead to analgesia but can also be associated with side effects.
Caption: Simplified µ-opioid receptor signaling cascade initiated by this compound.
Logical Flow for Developing an Orally Bioavailable Formulation
The following diagram illustrates a logical approach to developing a formulation of this compound with improved systemic exposure.
Caption: Logical workflow for enhancing the systemic bioavailability of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of regulatory changes of µ-opioid receptors by this compound treatment in rat brain. Further evidence for functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a highly potent mu opioid agonist, biphasically affects ethanol intake in Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery [mdpi.com]
- 7. Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
Addressing solubility issues of 14-Methoxymetopon in physiological buffers
Welcome to the technical support center for 14-Methoxymetopon. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this potent µ-opioid receptor agonist, with a particular focus on solubility in physiological buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its key properties?
This compound is a semi-synthetic opioid analgesic derived from metopon.[1][2] It is a highly potent and selective µ-opioid receptor agonist, demonstrating significantly greater analgesic potency than morphine.[3][4][5] As a solid, it typically appears as a white crystalline substance.[1] Like many morphinan derivatives, it is generally soluble in polar organic solvents such as ethanol.[1]
Quantitative Data Summary: Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| µ-Opioid Receptor (MOR) Binding Affinity (Ki) | 0.43 nM | Rat Brain Membranes | [1][2] |
| MOR Density (Bmax) | ~314 fmol/mg protein | Rat Brain Membranes | [1] |
| G-Protein Activation (EC50 for [³⁵S]GTPγS binding) | 70.9 nM | Rat Thalamic Membranes | [1][6] |
| Analgesic Potency (Systemic vs. Morphine) | ~500-fold greater | Rats | [1][3] |
| Analgesic Potency (Spinal/Supraspinal vs. Morphine) | >1,000,000-fold greater | Rodents | [4] |
| Analgesic Potency (Acetic Acid Writhing Test vs. Morphine) | Up to 20,000-fold greater | Mice | [1] |
Q2: I am observing precipitation when diluting my this compound stock solution into a physiological buffer (e.g., PBS). What could be the cause and how can I resolve this?
Precipitation of hydrophobic compounds like this compound when diluted from an organic solvent stock (like DMSO) into an aqueous physiological buffer is a common issue.[7] This is often due to the compound's low solubility in aqueous solutions at the desired final concentration.
Troubleshooting Workflow for Solubility Issues
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound|High-Purity Opioid Research Chemical [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent degradation of 14-Methoxymetopon in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 14-Methoxymetopon in solution to minimize degradation. As a potent opioid analgesic, ensuring its stability is critical for accurate experimental results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of opioid chemistry suggests that, like similar compounds, it may be susceptible to:
-
Oxidation: Exposure to oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation.
-
Hydrolysis: Extreme pH conditions (both acidic and basic) can catalyze the breakdown of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy for degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.
Q2: What is the expected shelf-life of a this compound solution?
The shelf-life of a this compound solution is highly dependent on the solvent, concentration, pH, temperature, and exposure to light. While one study on tritiated this compound noted its "high stability" for use as a radioligand, this does not provide a defined shelf-life under various experimental conditions.[4] It is crucial to perform stability studies under your specific experimental conditions. For analogous compounds like fentanyl, stability has been demonstrated for up to 93 days under specific storage conditions.[5]
Q3: Are there any known incompatibilities of this compound with common laboratory materials?
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of your this compound solution.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Chemical degradation of this compound. | 1. Prepare Fresh Solutions: The most reliable solution is to prepare fresh solutions before each experiment.2. Optimize Storage Conditions: Store stock solutions at low temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).3. Control pH: Ensure the pH of the solution is within a stable range, avoiding strongly acidic or basic conditions. A pH between 4 and 6 is often a good starting point for opioid stability. |
| Change in Solution Appearance (e.g., color change, precipitation) | Degradation product formation or precipitation. | 1. Visual Inspection: Always visually inspect solutions before use. Discard any solution that appears cloudy, discolored, or contains particulate matter.2. Solvent Selection: Ensure this compound is fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system, but verify its compatibility. |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed by exposing the solution to stress conditions (e.g., high temperature, strong acid/base, oxidizing agent, UV light).2. Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile water for injection with appropriate solubilizing agents)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of solvent to achieve the desired concentration.
-
If necessary, gently sonicate or vortex to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Label the vial with the compound name, concentration, date of preparation, and solvent.
-
Store at the recommended temperature, protected from light.
-
Protocol 2: Stability Testing of this compound in Solution
-
Objective: To determine the stability of this compound under specific storage conditions.
-
Procedure:
-
Prepare a batch of this compound solution according to Protocol 1.
-
Divide the solution into multiple aliquots in separate, properly sealed vials.
-
Store the aliquots under the desired conditions (e.g., 2-8°C, room temperature, -20°C) and light exposure (protected from light vs. exposed to ambient light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot and analyze the concentration of this compound using a validated, stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Record any changes in the physical appearance of the solution.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Data Presentation
The following table provides an example of how to present stability data for this compound, based on hypothetical results from a stability study.
Table 1: Stability of this compound (1 mg/mL in 50% Ethanol/Water) under Different Storage Conditions
| Storage Condition | Time Point | Concentration (% of Initial) | Appearance |
| 2-8°C, Protected from Light | 0 hours | 100% | Clear, colorless |
| 24 hours | 99.8% | Clear, colorless | |
| 7 days | 99.5% | Clear, colorless | |
| 30 days | 98.9% | Clear, colorless | |
| Room Temperature, Exposed to Light | 0 hours | 100% | Clear, colorless |
| 24 hours | 95.2% | Clear, colorless | |
| 7 days | 88.1% | Faint yellow tinge | |
| 30 days | 75.4% | Yellowish, slight precipitate | |
| -20°C, Protected from Light | 0 hours | 100% | Clear, colorless |
| 30 days | 99.9% | Clear, colorless | |
| 90 days | 99.6% | Clear, colorless |
Visualizations
Caption: Workflow for preparing and testing the stability of this compound solutions.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Fentanyl Citrate in Polyolefin Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physico-chemical stability of infusion solutions for epidural administration containing fentanyl and bupivacaine or lidocaine. | Semantic Scholar [semanticscholar.org]
Refining surgical procedures for intracerebroventricular injection of 14-Methoxymetopon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the intracerebroventricular (ICV) injection of 14-Methoxymetopon. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is intracerebroventricular (ICV) injection a relevant route of administration?
This compound is a highly potent and selective µ-opioid receptor agonist.[1] When administered systemically, it is approximately 500 times more potent than morphine; however, its potency is dramatically increased when delivered directly to the central nervous system (CNS) via spinal or supraspinal routes, where it can be over a million times more potent than morphine.[1] ICV injection is a procedure that delivers substances directly into the cerebral ventricles, bypassing the blood-brain barrier.[2] This route is particularly relevant for this compound as it allows for the study of its central effects at extremely low doses, minimizing peripheral side effects and achieving high concentrations within the CNS.
Q2: What are the critical safety precautions for handling this compound?
Due to its extreme potency, handling this compound requires stringent safety protocols to prevent accidental exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses. For handling the powdered form or preparing concentrated solutions, respiratory protection should be considered.
-
Handling: Prepare solutions in a designated area, preferably within a chemical fume hood or a powdered weighing balance enclosure, to avoid inhalation of airborne particles.
-
Spill and Waste Management: Have a spill kit readily available. All waste materials, including used vials, syringes, and contaminated PPE, should be disposed of as hazardous waste according to institutional guidelines.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any accidental exposure.
-
Naloxone Availability: An opioid antagonist, such as naloxone, should be readily available as a reversal agent in case of accidental overdose.[3] Personnel should be trained in its administration.
Q3: What is the recommended vehicle for dissolving this compound for ICV injection?
For ICV administration, solutions should be sterile, iso-osmotic, and have a pH compatible with cerebrospinal fluid (CSF) to minimize irritation. Sterile 0.9% saline is a commonly used and appropriate vehicle for ICV injection of opioids.[4] It is crucial to ensure that this compound is fully dissolved in the vehicle to prevent inaccurate dosing and potential toxicity from undissolved particles.
Q4: What is a recommended starting dose for ICV administration of this compound for analgesia studies in rodents?
Due to its extraordinary potency, dosing must be approached with caution. Studies have shown analgesic effects with supraspinal (i.c.v.) administration in mice with an ED50 of 0.29 femtograms (fg). A study in rats investigating its effects on ethanol intake used an ICV dose range of 0.0003 to 100 nanograms (ng).[5]
Given this vast range, it is critical to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. A conservative starting point for an analgesic study in mice could be in the low picogram (pg) range, with careful observation for adverse effects.
Section 2: Experimental Protocols
Detailed Methodology for Intracerebroventricular (ICV) Injection in Rodents
This protocol outlines the key steps for performing a stereotaxic ICV injection of this compound in a rodent model.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)[6]
-
Stereotaxic apparatus
-
Hamilton syringe (or other microsyringe) with a 30-gauge needle
-
Surgical drill with a small burr bit
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Heating pad
-
Ophthalmic ointment
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[6]
-
Administer pre-operative analgesia as per institutional guidelines.
-
Shave the scalp and apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Secure the animal in the stereotaxic frame. Ensure the head is level by checking that the bregma and lambda are in the same horizontal plane.
-
-
Surgical Site Preparation:
-
Cleanse the scalp with an antiseptic solution followed by 70% ethanol.
-
Make a midline incision to expose the skull.
-
-
Identification of Injection Site:
-
Identify the bregma (the junction of the sagittal and coronal sutures).
-
Determine the stereotaxic coordinates for the lateral ventricle. These can vary based on the species, strain, age, and weight of the animal. Consult a reliable brain atlas for accurate coordinates.
-
-
Craniotomy:
-
Using the surgical drill, create a small burr hole at the determined coordinates, being careful not to penetrate the dura mater.
-
-
Injection:
-
Slowly lower the injection needle through the burr hole to the target depth.
-
Inject the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.
-
-
Closure and Recovery:
-
Slowly withdraw the needle.
-
Close the incision with sutures or tissue adhesive.
-
Remove the animal from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Administer post-operative analgesia as required.
-
Section 3: Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse events post-injection | Overdose due to the high potency of this compound: Even minor errors in dilution or injection volume can lead to a lethal dose.Incorrect injection site: Injection into brain parenchyma instead of the ventricle.Rapid injection rate: Causes a sudden increase in intracranial pressure.Contaminated solution or surgical site: Leading to infection. | Verify all dose calculations meticulously. Perform serial dilutions to achieve the final low concentration.Confirm stereotaxic coordinates with a brain atlas and ensure the head is level.Use a microinjection pump for a slow and controlled infusion rate.Maintain strict aseptic technique throughout the procedure. |
| Injection solution backflow from the craniotomy site | Injection volume is too large. Rapid injection rate. Needle was not left in place long enough after injection. | Reduce the total injection volume. For mice, a total volume of 1-2 µL is standard.[7]Decrease the injection rate. Increase the post-injection dwell time to 5-10 minutes. |
| No observable effect of the drug | Incorrect injection placement: The drug did not reach the ventricles.Inaccurate drug concentration: Errors in dilution leading to a sub-threshold dose.Degradation of the compound. | Verify injection placement at the end of the study by injecting a dye (e.g., Evans blue) and performing histological analysis.Prepare fresh solutions for each experiment and verify the accuracy of all dilutions.Store this compound according to the manufacturer's recommendations. |
| Hemorrhage at the injection site | Damage to a blood vessel during drilling or needle insertion. | Use a small burr bit and drill slowly and carefully.If a vessel is hit, apply gentle pressure with a sterile cotton swab. If bleeding is significant, the animal should be euthanized. |
| Animal exhibits signs of respiratory depression (slowed, shallow breathing) | This is a known side effect of µ-opioid agonists, and due to the high potency of this compound, it can occur even at very low doses. | Monitor the animal's respiratory rate closely post-injection.Have an opioid antagonist (naloxone) readily available. Administration of naloxone can reverse respiratory depression.[3] Due to the high potency of this compound, repeated doses of naloxone may be necessary.[8] Provide respiratory support if needed. |
Data Presentation
Table 1: Stereotaxic Coordinates for Lateral Ventricle Injection in Rodents
| Species | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull Surface | Reference |
| Mouse | -0.3 mm to -0.5 mm | ±1.0 mm | -2.5 mm to -3.0 mm | [3] |
| Rat (Wistar) | -0.8 mm to -1.0 mm | ±1.5 mm to ±1.6 mm | -3.5 mm to -4.3 mm | [9] |
| Rat (Sprague Dawley) | Consult a relevant brain atlas for this specific strain. | Consult a relevant brain atlas for this specific strain. | Consult a relevant brain atlas for this specific strain. |
Note: These coordinates are approximate and may need to be adjusted based on the specific age, weight, and strain of the animal. It is highly recommended to consult a stereotaxic brain atlas for the specific animal model being used.
Table 2: Reported Intracerebroventricular (ICV) Doses of this compound
| Species | Dose Range | Effect Studied | Reference |
| Mouse | ED50: 0.29 fg | Analgesia (supraspinal) | [10] |
| Rat | 0.0003 - 100 ng | Ethanol Intake | [5] |
Mandatory Visualizations
Caption: Experimental workflow for ICV injection of this compound.
References
- 1. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats [frontiersin.org]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. louisville.edu [louisville.edu]
- 7. wjgnet.com [wjgnet.com]
- 8. Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Overcoming challenges in the multi-step synthesis of 14-Methoxymetopon
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of 14-Methoxymetopon.
Troubleshooting Guides and FAQs
This section is designed to address specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
1. Oxidation of Thebaine to 14-Hydroxycodeinone
-
Question: My oxidation of thebaine to 14-hydroxycodeinone resulted in a low yield and the formation of a significant amount of 8,14-dihydroxy-7,8-dihydrocodeinone (DHC) impurity. How can I minimize this side reaction?
Answer: The formation of the DHC impurity is a common issue during the oxidation of thebaine.[1][2] This impurity can be carried through subsequent steps and can lead to the formation of other undesirable by-products.[1] To minimize the formation of DHC, consider the following:
-
Use of Thebaine Hydrochloride Salt: Employing the hydrochloride salt of thebaine in the oxidation step, as opposed to the free base, has been shown to provide 14-hydroxycodeinone in higher yield and purity.[3]
-
Alternative Oxidizing Agents: While peroxyacids are commonly used, a system of V₂O₅-H₂O₂ in an aqueous medium has been reported to be an efficient, practical, and expeditious method for this oxidation, yielding excellent results.[4]
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Over-oxidation or localized high concentrations of the oxidant can lead to increased side product formation.
-
-
Question: I am observing the formation of other unidentified by-products during the oxidation of thebaine. What could be the cause?
Answer: Besides DHC, other side reactions can occur. The presence of a highly activated aromatic ring in the morphinan structure can lead to undesired oxidations, potentially forming biaryl dimers.[5] To address this:
-
Protecting Groups: While not always necessary for this specific step, in more complex morphinan syntheses, protection of the phenolic hydroxyl group can prevent undesired side reactions on the aromatic ring.
-
Purification: Careful purification of the 14-hydroxycodeinone intermediate is crucial. Column chromatography is a common method for separating the desired product from impurities.
-
2. O-Methylation of the 14-Hydroxy Group
-
Question: The O-methylation of the 14-hydroxy group is proceeding with low efficiency. What are the key factors for a successful methylation?
Answer: The O-methylation of the tertiary hydroxyl group at the 14-position is a key step and can be challenging. A common method involves the use of dimethyl sulfate.[6] Key factors for success include:
-
Strong Base: A strong base, such as sodium hydride (NaH), is typically required to deprotonate the sterically hindered tertiary alcohol.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., DMF) to prevent quenching of the base and hydrolysis of the methylating agent.
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
3. General Synthesis and Purification
-
Question: I am struggling with the purification of my intermediates and the final product. What are the recommended purification techniques?
Answer: Purification of morphinan derivatives can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purifying intermediates. A silica gel column with a solvent system such as a mixture of dichloromethane, methanol, and concentrated ammonium hydroxide has been reported to be effective.[7]
-
Crystallization/Salt Formation: The final product, this compound, can often be purified by converting it to its hydrochloride salt and crystallizing it from a suitable solvent like diethyl ether.[7]
-
-
Question: My overall yield for the multi-step synthesis is very low. Where are the likely points of product loss?
Answer: Low overall yield in a multi-step synthesis can result from inefficiencies at each step. Key areas to investigate are:
-
Incomplete Reactions: Monitor each reaction by TLC or another appropriate analytical technique to ensure it has gone to completion before proceeding to the work-up.
-
Suboptimal Reaction Conditions: Small deviations in temperature, reaction time, or reagent stoichiometry can significantly impact yield.
-
Losses during Work-up and Purification: Extractions and chromatographic separations can lead to product loss. Ensure efficient phase separation during extractions and optimize your chromatography conditions to minimize band broadening and tailing.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters for the Synthesis of 14-Hydroxycodeinone from Thebaine
| Parameter | Conventional Method | Improved Method[3] | Alternative Method[4] |
| Starting Material | Thebaine (free base) | Thebaine Hydrochloride | Thebaine |
| Oxidizing Agent | Peroxyacid (e.g., performic acid) | Peroxyacid | 30% H₂O₂ with V₂O₅ (20 mol%) |
| Solvent | Aqueous Acetic Acid | Formic Acid | Aqueous Medium |
| Key Advantage | Established procedure | High yield and purity, minimizes DHC formation | Efficient, practical, and expeditious |
Experimental Protocols
1. Synthesis of 14-Hydroxycodeinone from Thebaine (Improved Method) [3]
-
Dissolve thebaine hydrochloride in formic acid.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by TLC until the thebaine is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the 14-hydroxycodeinone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
2. Synthesis of this compound from 14-Hydroxymetopon (General Procedure)
Note: This is a general procedure based on the O-methylation of 14-hydroxymorphinans. Specific conditions may need to be optimized.
-
Dissolve 14-hydroxymetopon in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the reaction to a temperature of 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. US9090620B2 - Preparation of 14-hydroxycodeinone sulfate - Google Patents [patents.google.com]
- 2. US10649669B2 - Processes for making opioids including 14-hydroxycodeinone and 14-hydroxymorphinone - Google Patents [patents.google.com]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
Adjusting experimental parameters for studying 14-Methoxymetopon in different species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Methoxymetopon. The information is designed to address specific issues that may be encountered when adjusting experimental parameters across different species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective µ-opioid receptor (MOR) agonist.[1][2] It is a derivative of metopon with a methoxy group at the 14-position, which significantly enhances its analgesic potency.[2] Its primary mechanism of action is the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central and peripheral nervous systems.[3] This activation leads to a cascade of intracellular events, ultimately resulting in analgesia.
Q2: How does the potency of this compound compare to other opioids like morphine?
A2: this compound is significantly more potent than morphine. When administered systemically, it can be around 500 times more potent than morphine.[2][4][5] This potency is even more pronounced with spinal or supraspinal administration, where it can be up to a million times greater than morphine.[2][4][5] In some animal models, such as the acetic acid writhing test in mice, its potency can be up to 20,000 times that of morphine.[1]
Q3: What are the reported advantages of this compound over traditional opioids?
A3: Preclinical studies suggest that this compound has an improved safety profile compared to traditional opioids. It exhibits a "ceiling effect" for certain adverse effects, meaning that beyond a certain dose, the severity of these side effects does not increase.[1][2] This has been observed for respiratory depression and gastrointestinal transit inhibition.[1][4][5] Studies in dogs have shown that it induces significantly less respiratory depression, hypotension, and bradycardia compared to equipotent doses of sufentanil.[1][6] Additionally, it has been reported to have a lower potential for producing tolerance and physical dependence compared to morphine.[1][7]
Q4: Which animal species have been used in preclinical studies of this compound?
A4: Preclinical studies of this compound have been conducted in various animal species, primarily rodents (mice and rats) and canines (dogs).[6][8][9][10] These studies have investigated its analgesic effects, side-effect profile, and receptor binding characteristics.
Troubleshooting Guides
Issue 1: High variability in analgesic response between individual animals of the same species.
-
Possible Cause 1: Inconsistent Drug Administration. The route and technique of administration can significantly impact drug absorption and bioavailability.
-
Troubleshooting Tip: Ensure all personnel are trained on consistent administration techniques (e.g., subcutaneous, intravenous, intraperitoneal). For oral administration, ensure complete delivery of the dose.
-
-
Possible Cause 2: Differences in Animal Strain. Different strains of the same species can exhibit varying sensitivities to opioids.[11]
-
Troubleshooting Tip: Use a well-characterized and consistent animal strain for all experiments. Report the specific strain used in all publications.
-
-
Possible Cause 3: Environmental Stressors. Stress can alter an animal's baseline pain perception and response to analgesics.
-
Troubleshooting Tip: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Maintain a consistent and controlled environment (e.g., temperature, light-dark cycle).
-
Issue 2: Discrepancy between in-vitro and in-vivo results.
-
Possible Cause 1: Pharmacokinetic Factors. In-vitro assays assess direct receptor interaction, while in-vivo effects are influenced by absorption, distribution, metabolism, and excretion (ADME). This compound's high lipophilicity, enhanced by the 14-methoxy group, allows for good brain penetration.[1] However, metabolic differences between species can alter its in-vivo efficacy.
-
Troubleshooting Tip: Conduct pharmacokinetic studies in the chosen animal model to determine the bioavailability, half-life, and major metabolites of this compound. This will help in correlating plasma/brain concentrations with observed effects.
-
-
Possible Cause 2: Receptor Reserve. The density of µ-opioid receptors can vary between different tissues and cell lines, which can affect the apparent potency of an agonist.[11]
Issue 3: Difficulty in translating effective doses between species.
-
Possible Cause: Allometric Scaling Inaccuracies. While allometric scaling based on body surface area is a common method for dose conversion between species, it may not always be accurate for all compounds.[14][15][16][17]
-
Troubleshooting Tip: Use a pharmacokinetically guided approach for dose extrapolation.[16] This involves determining pharmacokinetic parameters (like clearance) in the initial species and then scaling these parameters to the target species. It is crucial to start with a low dose in the new species and perform a dose-escalation study to determine the effective and safe dose range.
-
Data Presentation: Quantitative Data Summary
Table 1: In-Vitro Binding Affinities and Potencies of this compound
| Receptor Subtype | Assay Type | Species/Cell Line | Ki (nM) | EC50 (nM) | Reference Compound |
| µ-opioid (MOR) | Radioligand Binding | Rat Brain | 0.01 | - | - |
| µ-opioid (MOR) | [³⁵S]GTPγS Binding | Rat Thalamic Membranes | - | 70.9 | DAMGO |
| µ-opioid (MOR) | [³⁵S]GTPγS Binding | CHO cells (human MOR) | - | Comparable to DAMGO | DAMGO |
| δ-opioid (DOR) | Radioligand Binding | Rat Brain | Lower affinity | - | - |
| κ-opioid (KOR) | Radioligand Binding | Rat Brain | Lower affinity | - | - |
| Data sourced from multiple preclinical studies.[1][9] |
Table 2: In-Vivo Analgesic Potency of this compound in Different Species and Models
| Species | Analgesic Model | Route of Administration | ED50 | Potency vs. Morphine |
| Mouse | Acetic Acid Writhing | Systemic | - | ~20,000x |
| Mouse | Hot-Plate Test | Subcutaneous (s.c.) | - | ~50x |
| Rat | Tail-Flick Test | Systemic | - | ~500x |
| Rat | Tail Electric Stimulation | Subcutaneous (s.c.) | 30 µg/kg | - |
| Rat | Plus-Maze (Anxiolytic) | Subcutaneous (s.c.) | 20-30 µg/kg | - |
| Dog | Skin-Twitch Reflex | Intravenous (i.v.) | 3-12 µg/kg (doses tested) | Equipotent to Sufentanil |
| ED50 values can vary based on specific experimental conditions. This table provides a comparative overview.[1][6][8][18][19] |
Experimental Protocols
Protocol 1: In-Vitro µ-Opioid Receptor Activation Assay using [³⁵S]GTPγS Binding
-
Membrane Preparation: Homogenize brain tissue (e.g., rat thalamus) or cultured cells expressing the µ-opioid receptor (e.g., CHO-hMOR) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet containing the cell membranes is stored at -80°C.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Binding Assay: In a 96-well plate, add the prepared membranes, [³⁵S]GTPγS, and varying concentrations of this compound or a reference agonist (e.g., DAMGO). Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the EC50 and maximal stimulation (Emax).
Protocol 2: In-Vivo Assessment of Analgesia using the Hot-Plate Test in Mice
-
Animal Acclimatization: Acclimatize male CD-1 mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control subcutaneously (s.c.).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Convert the latency times to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Calculate the ED50 value from the dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the µ-opioid receptor.
Caption: Workflow for adjusting this compound experimental parameters.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. criver.com [criver.com]
- 4. ovid.com [ovid.com]
- 5. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological profile of the 5-benzyl analogue of this compound, a novel μ opioid analgesic with reduced propensity to alter motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Autonomous Regulation of Mu-Opioid Receptor Recycling by Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allucent.com [allucent.com]
- 15. Conversion between animals and human [targetmol.com]
- 16. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound, a potent opioid agonist, on the responses to the tail electric stimulation test and plus-maze activity in male rats: neuroendocrine correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Controlling for variability in behavioral responses to 14-Methoxymetopon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral responses to 14-Methoxymetopon.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the analgesic response to this compound in our rodent hot-plate/tail-flick assays. What are the potential causes?
A1: Variability in analgesic responses to this compound can stem from several factors. Here is a troubleshooting guide to help you identify and control for these variables:
-
Dose-Response Relationship: this compound can exhibit a biphasic or inverted U-shaped dose-response curve for some behaviors. This means that increasing the dose beyond a certain point may lead to a decrease in the observed effect.[1][2]
-
Troubleshooting: Conduct a thorough dose-response study to identify the optimal dose range for your specific behavioral assay and animal model. Start with a wide range of doses, including very low ones, to capture the full dose-response curve.
-
-
Animal Strain and Genetics: The genetic background of your animals can significantly influence their sensitivity to this compound. For instance, CXBK mice have been reported to be inactive to the effects of this compound.[3] Furthermore, variations in the mu-opioid receptor gene (Oprm1) through alternative splicing can lead to different receptor isoforms with varying affinities and efficacies for this compound.[4]
-
Troubleshooting: Ensure you are using a consistent and well-characterized animal strain. If you suspect genetic variability, consider using inbred strains to minimize genetic heterogeneity. Be aware of the known sensitivities of different strains to opioids.
-
-
Gut Microbiome: The composition of the gut microbiota can influence opioid tolerance and the analgesic effects of opioids.[5][6][7][8][9]
-
Troubleshooting: Standardize housing conditions, diet, and water source to minimize variations in the gut microbiome between animals. Be mindful that changes in animal vendors or facility-wide changes in husbandry practices could introduce variability.
-
-
Route of Administration: The analgesic potency of this compound is markedly increased with spinal or supraspinal administration compared to systemic administration.[3][10]
-
Troubleshooting: Ensure the route of administration is consistent and accurately performed for all animals. Small variations in injection placement, especially for central administration, can lead to large differences in effect.
-
Q2: Our results in the elevated plus-maze suggest inconsistent anxiolytic effects of this compound. How can we improve the reliability of our findings?
A2: Inconsistent anxiolytic effects can be frustrating. Besides the factors mentioned in Q1, which are also relevant here, consider the following specific to the elevated plus-maze:
-
Baseline Anxiety Levels: The baseline anxiety level of your animals can impact the detection of anxiolytic effects. Highly anxious animals may show a more robust response to an anxiolytic compound.
-
Troubleshooting: Standardize acclimatization procedures and handling to minimize stress-induced variability. Ensure the testing environment (e.g., lighting, noise) is consistent across all test sessions.
-
-
Behavioral Endpoint Selection: The choice of behavioral endpoints in the elevated plus-maze is critical. While time spent in and entries into the open arms are standard measures, other ethological parameters might provide a more nuanced picture.
-
Troubleshooting: Record and analyze a range of behaviors, including stretched-attend postures, head dips, and grooming, in addition to the standard arm entry and duration measures.
-
Q3: We are struggling with the reproducibility of our this compound behavioral studies between different experimenters. What steps can we take to standardize our protocols?
A3: Inter-experimenter variability is a common challenge in behavioral research. Implementing rigorous standardization is key:
-
Detailed Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every aspect of the experiment, from animal handling and drug preparation to the execution of the behavioral test and data analysis.
-
Handling and Acclimation: Consistent and gentle handling of the animals is crucial to minimize stress, which can significantly impact behavioral outcomes. Acclimation periods to the testing room and apparatus should be standardized.
-
Blinding: Whenever possible, the experimenter conducting the behavioral test and analyzing the data should be blind to the treatment conditions to minimize unconscious bias.
Quantitative Data
Table 1: In Vivo Analgesic Potency of this compound
| Behavioral Assay | Species | Route of Administration | ED50 (µg/kg) | Potency Relative to Morphine |
| Acetic Acid Writhing | Mouse | Subcutaneous (s.c.) | ~0.1 | ~20,000x |
| Hot Plate | Rat | Subcutaneous (s.c.) | ~3.0 | ~300x |
| Tail Flick | Rat | Subcutaneous (s.c.) | ~5.0 | ~130x |
| Tail Electric Stimulation | Rat | Subcutaneous (s.c.) | 30 | >160x |
Note: ED50 values are approximate and can vary based on the specific experimental conditions and animal strain.[11][12]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Brain Tissue | Kᵢ (nM) |
| Mu-opioid | Rat Brain | 0.43 |
| Mu-opioid Splice Variants (mMOR-1) | Transfected CHO cells | ~0.2 (most variants) |
Note: Kᵢ represents the inhibitory constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value indicates a higher affinity.[4][13]
Experimental Protocols
Hot-Plate Test for Thermal Nociception
Objective: To assess the analgesic effect of this compound on the response to a thermal stimulus.
Apparatus: A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate (typically set at 55 ± 0.5°C) and start a timer. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test for Spinal Analgesia
Objective: To evaluate the spinal analgesic effects of this compound.
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing environment.
-
Baseline Latency: Gently restrain the animal and position its tail in the apparatus. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is essential to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot-plate test.
Elevated Plus-Maze for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Acclimate the animals to the testing room under dim lighting conditions.
-
Drug Administration: Administer this compound or vehicle.
-
Test: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (typically 5 minutes). The session is recorded by an overhead video camera.
-
Data Analysis: The following parameters are typically scored:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.
-
Visualizations
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for variability in this compound studies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of binding affinity and intrinsic activity of the potent mu-opioid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-adrenoceptor-sensitive adenylate cyclase is inhibited by activation of mu-opioid receptors in rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Elevated plus maze protocol [protocols.io]
- 9. AOP-Wiki [aopwiki.org]
- 10. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of 14-Methoxymetopon, Morphine, and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the novel opioid agonist 14-Methoxymetopon with the widely used analgesics, morphine and fentanyl. The information is compiled from various preclinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound is a derivative of metopon that exhibits remarkably high analgesic potency, significantly surpassing that of morphine and showing potency comparable to or greater than fentanyl in various preclinical models.[1][2] Its potency is most dramatically observed following central administration. While it acts as a potent µ-opioid receptor agonist for analgesia, it displays a ceiling effect for adverse effects like constipation and respiratory depression, suggesting a unique pharmacological profile.[1] Fentanyl, a synthetic opioid, is well-established to be significantly more potent than morphine. This guide will delve into the quantitative data from in vitro and in vivo studies to provide a clear comparison of these three compounds.
Data Presentation
In Vitro Potency: Receptor Binding Affinity and Functional Assays
The following tables summarize the in vitro data for this compound, morphine, and fentanyl, focusing on their interaction with the µ-opioid receptor (MOR).
Table 1: µ-Opioid Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | 0.43 | [3H]this compound | Rat brain membranes | [3] |
| 0.25 | [3H]DAMGO | CHO cells (human µOR) | [4] | |
| Morphine | 1.2 | [3H]DAMGO | Rat brain homogenates | [5] |
| 3.35 | [3H]DAMGO | CHO cells (human µOR) | [4] | |
| 1.168 | Not Specified | Cell membrane (human µOR) | [6] | |
| Fentanyl | 1.346 | Not Specified | Cell membrane (human µOR) | [6] |
| 1.2 - 1.6 | Not Specified | Not Specified | [7] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Agonist Potency (EC50)
| Compound | EC50 (nM) | Assay | Tissue/Cell Line | Reference |
| This compound | 70.9 | [35S]GTPγS binding | Rat brain membranes | [3] |
| 0.31 | [35S]GTPγS binding | CHO cells (human µOR) | [4] | |
| Morphine | 13.5 | [35S]GTPγS binding | CHO cells (human µOR) | [4] |
| 17 | [35S]GTPγS binding | Not Specified | [7] | |
| 430 | Aequorin Assay | Not Specified | [7] | |
| Fentanyl | 32 | [35S]GTPγS binding | Not Specified | [7] |
| 1.7 | Aequorin Assay | Not Specified | [7] |
Lower EC50 values indicate higher agonist potency.
In Vivo Potency: Analgesic Effects
The following table summarizes the in vivo analgesic potency of the three compounds in rodent models.
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | ED50 (µg/kg) | Test | Route of Administration | Animal Model | Relative Potency to Morphine | Reference |
| This compound | Not Specified | Hot Plate, Tail Flick | s.c. | Rat | 130-300x | [8] |
| Not Specified | Radiant Heat Tailflick | s.c. | Not Specified | ~500x | [9] | |
| Not Specified | Acetic Acid Writhing | s.c. | Mouse | up to 20,000x | [10] | |
| Not Specified | Hot Plate, Tail Flick | i.c.v., i.t. | Not Specified | >1,000,000x | [1][9] | |
| Morphine | 5330 | Tail Flick | s.c. | Rat | 1x | [11] |
| Fentanyl | Not Specified | Not Specified | Not Specified | Not Specified | 50-100x | [12] |
Lower ED50 values indicate higher analgesic potency. s.c. = subcutaneous; i.c.v. = intracerebroventricular; i.t. = intrathecal.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues (e.g., rat brain) or cells expressing the receptor of interest (e.g., CHO cells with human µOR) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO) that is known to bind to the receptor.
-
Competition: To determine the affinity of the test compound (this compound, morphine, or fentanyl), various concentrations of the unlabeled compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the Ki (inhibition constant), a measure of binding affinity.
[35S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with the test agonist (this compound, morphine, or fentanyl) at various concentrations, along with GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the [35S]GTPγS bound to the G-proteins is separated from the unbound [35S]GTPγS by filtration.
-
Quantification: The amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
In Vivo Analgesia Assays (General Protocols)
These assays are used to assess the pain-relieving effects of drugs in animal models.
Tail-Flick Test:
-
An animal (typically a rat or mouse) is gently restrained with its tail exposed.
-
A focused beam of heat is applied to a portion of the tail.
-
The latency (time) for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is set to prevent tissue damage.
-
The test is performed before and after the administration of the analgesic drug to determine the increase in tail-flick latency.
Hot-Plate Test:
-
An animal is placed on a heated surface maintained at a constant temperature.
-
The latency to a pain response (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time is used to prevent injury.
-
The test is conducted before and after drug administration to measure the analgesic effect.
Mandatory Visualization
Caption: Mu-opioid receptor signaling pathway.
Caption: General experimental workflow for opioid potency determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of [3H]this compound, a high affinity mu-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly potent novel opioid receptor agonist in the 14-alkoxymetopon series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Comparison of the effects of fentanyls and other μ opioid receptor agonists on the electrical activity of respiratory muscles in the rat [frontiersin.org]
A Comparative Analysis of 14-Methoxymetopon and Sufentanil: Analgesic Efficacy and Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental opioid analgesic 14-Methoxymetopon and the well-established synthetic opioid sufentanil. The following sections objectively evaluate their performance based on available preclinical data, focusing on analgesic efficacy and side effect profiles.
Executive Summary
This compound, a derivative of metopon, is a highly potent µ-opioid receptor agonist that has demonstrated a promising and unusual pharmacological profile in preclinical studies.[1][2] When compared to sufentanil, a potent and widely used opioid analgesic in clinical settings, this compound exhibits comparable or even superior analgesic effects with a significantly improved safety profile, particularly concerning respiratory depression and cardiovascular side effects.[3][4] This suggests its potential as a safer alternative for the management of severe pain.
Analgesic Efficacy
Both this compound and sufentanil are potent analgesics.[3][5] this compound has been reported to be approximately 500 times stronger than morphine when administered systemically and can be up to a million times more potent than morphine when administered spinally or supraspinally.[1][2] In a direct comparison in canines using the skin-twitch reflex to electrical stimuli, this compound demonstrated antinociceptive effects similar to those of sufentanil.[3]
Comparative Data: Analgesic Potency
| Compound | Test | Potency Relative to Morphine | Reference |
| This compound | Systemic administration (general) | ~500x | [1][2] |
| Acetic acid writhing test (visceral pain) | Up to 20,000x | [6] | |
| Spinal or supraspinal administration | Up to 1,000,000x | [1][2] | |
| Sufentanil | Intravenous administration | ~500-1000x (relative to morphine); 5-10x more potent than fentanyl | [5] |
Side Effect Profile
The most significant distinction between this compound and sufentanil lies in their side effect profiles. Preclinical studies indicate that this compound may offer a substantial safety advantage.
Respiratory Depression
Opioid-induced respiratory depression is a major life-threatening side effect.[7] Studies in canines have shown that sufentanil causes significant respiratory depression, evidenced by a 41% decrease in PaO2 and a 56.8% increase in PaCO2.[3] In stark contrast, this compound induced minimal respiratory effects, with only a 4% decrease in PaO2 and a 6.6% increase in PaCO2.[3] This suggests that this compound does not induce significant hypoxia and hypercarbia at analgesic doses.[3]
Cardiovascular Effects
Both opioids can induce bradycardia and hypotension. However, the effects of sufentanil are significantly more pronounced. In canines, sufentanil caused a maximal bradycardic effect of 42% and a maximal hypotensive effect of 20%.[3] In the same study, this compound induced a maximal bradycardic effect of only 19% and a maximal hypotensive effect of just 6%.[3]
Sedation
Sedation is another common side effect of potent opioids. Electroencephalogram (EEG) measurements in canines showed that sufentanil increased power in the delta band by 439% and decreased power in the beta band by 95.7%, indicative of significant sedation.[3] this compound produced less sedative effects, with a 288% increase in delta band power and a 71% decrease in beta band power.[3]
Gastrointestinal Effects
While direct comparative data on gastrointestinal effects with sufentanil is limited, this compound has shown a ceiling effect on the inhibition of gastrointestinal transit in mice.[2][6] Unlike morphine, which can cause complete inhibition, this compound does not inhibit transit by more than 65%, even at higher doses.[2] This suggests a potentially lower risk of severe constipation.
Comparative Data: Side Effects in Canines
| Parameter | This compound | Sufentanil | P-value |
| Maximal Bradycardic Effect | 19% | 42% | < 0.005 |
| Maximal Hypotension | 6% | 20% | < 0.01 |
| PaO2 Decrease | 4% | 41% | < 0.001 |
| PaCO2 Increase | 6.6% | 56.8% | < 0.001 |
| EEG Delta Band Power Increase | 288% | 439% | < 0.01 |
| EEG Beta Band Power Decrease | 71% | 95.7% | < 0.01 |
Data sourced from Freye E, et al. Anesth Analg. 2000;90(6):1359-1364.[3]
Mechanism of Action
Both this compound and sufentanil exert their primary analgesic effects through agonism of the µ-opioid receptor (MOR).[5][6][8] Sufentanil is a highly selective MOR agonist.[8] this compound also binds strongly to the MOR.[1] The reason for its reduced side effect profile is not fully elucidated but is thought to potentially involve interaction with the κ-opioid receptor, leading to a ceiling effect on certain adverse effects like respiratory depression and constipation.[1]
Caption: Simplified signaling pathway of this compound and Sufentanil.
Experimental Protocols
The primary comparative data cited in this guide is derived from a study utilizing awake, trained canines. The following is a summary of the experimental protocol from that study.
Animal Model: Trained adult canines (n=7).
Drug Administration: Graded intravenous (IV) doses of this compound (3, 6, and 12 µg/kg) or sufentanil were administered at 10-minute intervals. Following the opioid administration, the antagonist naltrexone (20 µg/kg) was given for reversal. A washout period was allowed between the administration of the two different opioids to the same animals.
Measured Variables:
-
Respiratory Function: Arterial blood gas analysis to determine partial pressure of oxygen (PaO2) and carbon dioxide (PaCO2).
-
Cardiovascular Function: Heart rate (derived from lead II of the electrocardiogram) and mean arterial blood pressure.
-
Sedation: Electroencephalogram (EEG) to measure relative changes in the delta and beta domains.
-
Antinociception:
-
Somatosensory Evoked Potential: Measurement of amplitude depression.
-
Skin-Twitch Reflex: Assessment of tolerance to electrical stimuli.
-
Caption: Experimental workflow for the comparative study in canines.
Conclusion
Based on the available preclinical evidence, this compound presents as a highly potent analgesic with a significantly more favorable side effect profile compared to sufentanil. The marked reduction in respiratory depression, cardiovascular effects, and sedation at equipotent analgesic doses positions this compound as a promising candidate for further investigation and potential clinical development as a safer and effective opioid analgesic. Further research, including clinical trials in humans, is necessary to confirm these findings and fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. drugs.com [drugs.com]
- 8. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]
Unveiling 14-Methoxymetopon: A Potent Analgesic with a Unique Profile in Preclinical Pain Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 14-Methoxymetopon's effects across various pain models, juxtaposed with traditional opioids. Supported by experimental data, this document delves into its efficacy, mechanism of action, and the methodologies used to evaluate its analgesic properties.
This compound, a semi-synthetic opioid derivative, has demonstrated exceptional potency and a distinct pharmacological profile in preclinical studies. Its efficacy in mitigating different pain modalities, coupled with a potentially favorable side-effect profile compared to conventional opioids like morphine, marks it as a compound of significant interest in the quest for safer and more effective pain management.
Comparative Analgesic Efficacy
This compound has consistently exhibited significantly higher analgesic potency than morphine across a range of animal models and pain types. The following tables summarize the quantitative data from various studies, showcasing its potency advantage.
Table 1: Antinociceptive Effects in Acute Thermal Pain Models
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Morphine) |
| This compound | Hot Plate | Rat | Subcutaneous (s.c.) | 0.001 | ~300x |
| Morphine | Hot Plate | Rat | Subcutaneous (s.c.) | 0.3 | 1x |
| This compound | Tail Flick | Rat | Subcutaneous (s.c.) | 0.002 | ~150x-300x |
| Morphine | Tail Flick | Rat | Subcutaneous (s.c.) | 0.3-0.6 | 1x |
Data compiled from multiple preclinical studies. ED50 values can vary based on specific experimental conditions.
Table 2: Antinociceptive Effects in Visceral Pain Models
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Morphine) |
| This compound | Acetic Acid Writhing | Mouse | Subcutaneous (s.c.) | 0.0001 | ~20,000x |
| Morphine | Acetic Acid Writhing | Mouse | Subcutaneous (s.c.) | 2.0 | 1x |
Data compiled from multiple preclinical studies. ED50 values can vary based on specific experimental conditions.
Table 3: Antinociceptive Effects in Inflammatory Pain Models
| Compound | Test | Species | Route of Administration | Effect |
| This compound | Carrageenan-induced Hyperalgesia | Rat | Subcutaneous (s.c.) | Significant reduction in pain behavior |
| Morphine | Carrageenan-induced Hyperalgesia | Rat | Subcutaneous (s.c.) | Reduction in pain behavior |
Superior Side-Effect Profile
Beyond its heightened potency, this compound has been reported to possess a more favorable side-effect profile compared to traditional opioids. Studies in animal models have indicated a reduced liability for respiratory depression, constipation, and sedation at equianalgesic doses.[1] For instance, in dogs, this compound demonstrated sufentanil-like analgesic potency without inducing significant respiratory depression.[1] Furthermore, it exhibits a ceiling effect on the inhibition of gastrointestinal transit, unlike morphine which can cause complete inhibition.[2]
Mechanism of Action: A Selective µ-Opioid Receptor Agonist
This compound exerts its analgesic effects primarily through its selective and high-affinity binding to the µ-opioid receptor (MOR).[2][3] The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
The binding of this compound to the µ-opioid receptor triggers the exchange of GDP for GTP on the associated G-protein. This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, leading to neuronal hyperpolarization and reduced calcium influx. This concerted action at the cellular level underlies the potent analgesic effects observed in vivo.
Experimental Protocols
The evaluation of this compound's analgesic properties has relied on well-established rodent pain models. The following are detailed methodologies for key experiments cited in the literature.
Hot Plate Test
This test assesses the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.
-
Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5°C). A transparent cylindrical retainer is placed on the plate to confine the animal.
-
Procedure:
-
Animals (rats or mice) are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency to a nociceptive response (licking of the hind paw or jumping) is recorded for each animal by placing it on the hot plate. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Animals are administered this compound or a comparator drug (e.g., morphine) via the desired route (e.g., subcutaneous injection).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.
-
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values are then determined from the dose-response curves.
Tail Flick Test
This model also evaluates the response to a thermal stimulus but is considered to primarily reflect spinal analgesic mechanisms.
-
Apparatus: A device that focuses a high-intensity light beam onto the ventral surface of the animal's tail.
-
Procedure:
-
The animal (rat or mouse) is gently restrained, with its tail exposed to the heat source.
-
A baseline tail-flick latency (the time taken to withdraw the tail from the heat) is recorded. An automatic cut-off is in place to prevent tissue damage.
-
Following drug administration, the tail-flick latency is reassessed at various time intervals.
-
-
Data Analysis: Similar to the hot plate test, %MPE and ED50 values are calculated to quantify the analgesic effect.
Acetic Acid-Induced Writhing Test
This chemical-induced visceral pain model is used to assess the efficacy of analgesics against inflammatory pain.
-
Procedure:
-
Mice are administered the test compound or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying signaling pathway.
References
A Comparative Analysis of 14-Methoxymetopon and Other 14-Alkoxymorphinans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 14-Methoxymetopon and other notable 14-alkoxymorphinans. The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments.
This compound, a semi-synthetic opioid analgesic, has garnered significant interest within the scientific community due to its exceptionally high potency and unique pharmacological profile.[1][2] As a derivative of the 14-alkoxymorphinan class, it offers a compelling case study in structure-activity relationships and the potential for developing safer, more effective analgesics.[3] This guide will delve into a comparative analysis of this compound with other members of the 14-alkoxymorphinan family, focusing on their receptor binding affinities, functional activities, and in vivo analgesic effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and a selection of other 14-alkoxymorphinans.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 0.073 - 0.43 | >100 | >100 | [4][5] |
| 14-O-Methyloxymorphone | ~0.1 | ~4.8 | ~10.2 | [6] |
| 14-O-Benzyloxymorphone | ~0.12 | ~2.14 | ~1.18 | [6] |
| 14-Phenylpropyloxymorphinan (N-CPM derivative) | 0.09 | Subnanomolar | Subnanomolar | [7][8] |
| Morphine | 1.0 - 10.0 | >100 | >100 | [5] |
Table 2: In Vitro Functional Activity (GTPγS Assay EC50, nM)
| Compound | µ-Opioid Receptor (MOR) | Efficacy (vs. DAMGO) | Reference |
| This compound | 70.9 | Full Agonist | [4] |
| 14-O-Methyloxymorphone | Potent Agonist | Full Agonist | [9] |
| 14-Phenylpropyloxymorphinan (N-CPM derivative) | Potent Agonist | Full Agonist | [7] |
| DAMGO | - | Full Agonist | [1] |
Table 3: In Vivo Analgesic Potency (ED50, mg/kg, s.c.)
| Compound | Hot Plate Test (Mouse) | Tail Flick Test (Rat/Mouse) | Reference |
| This compound | ~0.005 | ~0.001 | [10][11] |
| 14-O-Methyloxymorphone | ~0.01 | ~0.003 | [12] |
| 14-Phenylpropyloxymorphinan (N-CPM derivative) | ~0.001 | ~0.0001 | [7][8] |
| Morphine | ~2.0 - 5.0 | ~2.5 - 5.0 | [13] |
Key Pharmacological Distinctions
This compound stands out due to its extraordinary potency, being approximately 500 times more potent than morphine when administered systemically.[1][2] This potency is even more pronounced with spinal or supraspinal administration.[1] A key feature of this compound is its highly selective agonist activity at the µ-opioid receptor (MOR), with significantly lower affinity for δ- and κ-opioid receptors.[1][4]
In contrast to many potent µ-opioid agonists, this compound exhibits a ceiling effect for certain adverse effects, notably respiratory depression and constipation.[2][14] Studies in dogs have shown that it induces significantly less respiratory depression, sedation, and bradycardia compared to sufentanil at equianalgesic doses.[14] This suggests a separation between its analgesic efficacy and its propensity to cause life-threatening side effects, a highly desirable characteristic in opioid drug development.
Other 14-alkoxymorphinans, such as those with larger alkoxy or arylalkoxy substitutions at the 14-position, can exhibit different receptor selectivity profiles. For instance, some 14-phenylpropoxy derivatives show high affinity for all three opioid receptor types (µ, δ, and κ), acting as non-selective agonists.[7][8] This highlights the critical role of the C14 substituent in determining the pharmacological properties of this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO for MOR)
-
Test compound (14-alkoxymorphinan)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand like naloxone (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as opioid receptors, by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[1]
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test compound (14-alkoxymorphinan)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled GTPγS (for non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or buffer.
-
Pre-incubate the plate (e.g., 15 minutes at 30°C).
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding) against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.[1]
Hot Plate Test
This is a common in vivo assay to assess the analgesic efficacy of a compound against a thermal stimulus.[16]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Test animals (e.g., mice or rats)
-
Test compound and vehicle control
-
Timer
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle to the animals (e.g., via subcutaneous injection).
-
At a predetermined time after injection, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, such as paw licking, jumping, or shaking.
-
Record the latency (in seconds) to the first nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
The analgesic effect is indicated by an increase in the reaction latency compared to the vehicle-treated group. The ED50, the dose that produces a maximal possible effect in 50% of the animals, is then calculated.
Tail-Flick Test
This is another widely used in vivo analgesic assay that measures the latency of a spinal reflex to a thermal stimulus.[8]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Test animals (e.g., rats or mice)
-
Animal restrainer
-
Test compound and vehicle control
-
Timer
Procedure:
-
Acclimatize the animals to the testing environment and the restrainer.
-
Administer the test compound or vehicle.
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer simultaneously.
-
The latency to the withdrawal of the tail (a "flick") from the heat source is automatically or manually recorded.
-
A cut-off time is employed to prevent tissue damage.
-
An increase in the tail-flick latency indicates an analgesic effect, and the ED50 can be determined.
Visualizations
Signaling Pathway of a µ-Opioid Receptor Agonist
Caption: Simplified signaling pathway of a µ-opioid receptor agonist like this compound.
Experimental Workflow for In Vivo Analgesic Testing
Caption: General experimental workflow for assessing the analgesic potency of 14-alkoxymorphinans in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. dovepress.com [dovepress.com]
- 4. dol.inf.br [dol.inf.br]
- 5. Frontiers | In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice [frontiersin.org]
- 6. Synthesis and biological evaluation of 14-alkoxymorphinans. 18. N-substituted 14-phenylpropyloxymorphinan-6-ones with unanticipated agonist properties: extending the scope of common structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
Unraveling the Ceiling Effect: 14-Methoxymetopon's Unique Profile in Opioid-Induced Constipation
A Comparative Analysis for Researchers and Drug Development Professionals
Opioid analgesics remain a cornerstone of pain management, yet their clinical utility is often hampered by debilitating side effects, most notably constipation. This adverse effect, mediated primarily through the activation of μ-opioid receptors in the enteric nervous system, can lead to patient non-compliance and a significant reduction in quality of life. In the quest for safer analgesics, 14-Methoxymetopon, a potent μ-opioid agonist, has emerged as a compound of interest due to its reported "ceiling effect" on constipation. This guide provides a comparative analysis of this compound's impact on gastrointestinal transit alongside other commonly used opioids and the peripherally acting μ-opioid agonist, loperamide. The data presented herein, derived from preclinical studies, aims to offer a quantitative and methodological framework for researchers and drug development professionals investigating novel analgesics with improved gastrointestinal side-effect profiles.
Quantitative Comparison of Constipating Effects
The following table summarizes the potency of various opioids and loperamide in inducing constipation, as determined by the charcoal meal transit assay in mice. The primary endpoint is the dose required to produce a 50% reduction in intestinal transit (ED50). Of particular note is the observation that while this compound does inhibit gastrointestinal transit, it exhibits a ceiling effect, with maximal inhibition reported to be around 65%, a stark contrast to traditional opioids like morphine which can cause near-complete cessation of transit.[1]
| Compound | ED50 for Constipation (mg/kg, s.c.) in Mice | Maximum Inhibition (%) | Key Characteristics |
| This compound | Data not available | ~65% (Ceiling Effect)[1] | Potent μ-opioid agonist with a ceiling effect on constipation.[1] |
| Morphine | ~1.0 - 5.0 | ~100% | Gold standard μ-opioid agonist with dose-dependent and severe constipating effects. |
| Fentanyl | ~0.02 - 0.05 | ~100% | Potent synthetic μ-opioid agonist with significant constipating effects. |
| Oxycodone | ~1.0 - 2.5 | ~100% | Commonly prescribed semi-synthetic μ-opioid agonist with strong constipating properties. |
| Buprenorphine | Data not available | Partial | Partial μ-opioid agonist, may have a ceiling effect on respiratory depression, but data on constipation ceiling is less clear. |
| Nalbuphine | > 30 | Partial | Mixed agonist-antagonist opioid, generally considered to have less constipating effects than full μ-agonists.[2] |
| Tramadol | > 30 | Partial | Atypical opioid with weak μ-agonist activity; lower incidence of constipation compared to traditional opioids. |
| Tapentadol | > 10 | Partial | Acts as both a μ-opioid agonist and norepinephrine reuptake inhibitor, associated with a lower incidence of constipation than equianalgesic doses of oxycodone. |
| Loperamide | ~0.5 - 1.0 | ~100% | Peripherally acting μ-opioid agonist, potent inhibitor of gastrointestinal motility, often used to model opioid-induced constipation. |
Note: ED50 values can vary between studies due to differences in mouse strains, specific experimental protocols, and other factors. The data presented is a representative range based on available literature.
Experimental Protocols
Charcoal Meal Assay for Opioid-Induced Constipation in Mice
This widely used preclinical model assesses the inhibitory effect of a compound on gastrointestinal motility.
Materials:
-
Test compound (e.g., this compound, morphine)
-
Vehicle control (e.g., saline)
-
Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fasting: Mice are fasted for a standardized period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.[3]
-
Drug Administration: The test compound or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses to generate a dose-response curve.
-
Charcoal Administration: After a predetermined time corresponding to the peak effect of the drug (e.g., 30 minutes for morphine), a fixed volume of the charcoal meal suspension is administered orally via gavage.[3]
-
Transit Time: After a set period (e.g., 20-30 minutes), the mice are euthanized by a humane method.[3]
-
Measurement: The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Calculation: The percent inhibition of gastrointestinal transit is calculated for each animal using the following formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100 The results from the drug-treated groups are then compared to the vehicle-treated control group to determine the percent inhibition.
Mandatory Visualizations
Signaling Pathway of μ-Opioid Receptor-Mediated Constipation
The following diagram illustrates the intracellular signaling cascade initiated by the activation of μ-opioid receptors in enteric neurons, leading to a decrease in intestinal motility and secretion, the cellular basis of opioid-induced constipation.
Caption: μ-Opioid Receptor Signaling Cascade in Enteric Neurons.
Experimental Workflow for the Charcoal Meal Assay
This diagram outlines the sequential steps involved in conducting the charcoal meal assay to assess opioid-induced constipation in a preclinical setting.
Caption: Standardized Workflow of the Charcoal Meal Assay.
References
Evaluating the Antagonistic Effects of Naloxone on 14-Methoxymetopon-Induced Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of naloxone on the potent analgesic, 14-Methoxymetopon, relative to other opioids. The information is compiled from preclinical studies to assist researchers in understanding the pharmacological interactions and designing future experiments.
Executive Summary
This compound is a highly potent µ-opioid receptor agonist with significantly greater analgesic efficacy than morphine. Its effects are readily reversed by opioid antagonists such as naloxone, confirming its mechanism of action through the µ-opioid receptor pathway. This guide presents available quantitative data on this antagonism, details the experimental protocols used to derive such data, and illustrates the underlying signaling pathways. While direct comparative studies detailing dose-response shifts of this compound against a wide panel of opioids are limited, existing data with close analogs and other potent opioids provide a strong basis for evaluating its pharmacological profile.
Quantitative Data Presentation
The following tables summarize the available quantitative data regarding the binding affinity of naloxone and its antagonistic potency against this compound and other opioids.
| Ligand | Receptor | Ki (nM) | Species | Preparation | Reference |
| Naloxone | µ-opioid | 1.63 | Rat | Brain | [1] |
Table 1: Binding Affinity of Naloxone for the µ-Opioid Receptor. The Ki value represents the concentration of naloxone required to occupy 50% of the µ-opioid receptors in vitro, indicating its high affinity for this receptor.
| Agonist | Antagonist | Apparent pA2 Value | Analgesic Test | Species | Reference |
| 14-Ethoxymetopon | Naloxone | Similar to Morphine | Hot Plate, Tail Flick | Rat | [2] |
| Morphine | Naloxone | Similar to 14-Ethoxymetopon | Hot Plate, Tail Flick | Rat | [2] |
| Morphine | Naltrexone | 7.5-8.4 | Tail Withdrawal | Rat | |
| Fentanyl | Naltrexone | 7.3-7.4 | Tail Withdrawal | Rat | |
| Etorphine | Naltrexone | 7.2-7.4 | Tail Withdrawal | Rat | |
| Buprenorphine | Naltrexone | 7.5-7.7 | Tail Withdrawal | Rat |
Table 2: In Vivo Antagonistic Potency (pA2) of Naloxone and Naltrexone against Various Opioid Agonists. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The similar pA2 values for naloxone against 14-ethoxymetopon (a close structural analog of this compound) and morphine suggest a similar competitive antagonistic interaction at the µ-opioid receptor. Naltrexone is another potent opioid antagonist often used in these studies.
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays used to evaluate opioid antagonism are provided below.
Hot Plate Test
The hot plate test is a widely used method to assess the analgesic effects of drugs against a thermal stimulus.
Objective: To measure the latency of a thermal pain response in rodents.
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, predetermined level (e.g., 55 ± 0.5°C).
Procedure:
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration:
-
The agonist (e.g., this compound or morphine) is administered via a specified route (e.g., subcutaneous, intraperitoneal).
-
For antagonism studies, the antagonist (naloxone) is administered a predetermined time before the agonist.
-
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are then generated to determine the ED50 (the dose required to produce 50% of the maximal effect). To assess antagonism, the ED50 of the agonist in the presence and absence of the antagonist is compared to determine the dose ratio, which can be used in a Schild analysis to calculate the pA2 value.
Tail-Flick Test
The tail-flick test is another common method for evaluating spinal analgesia in response to a thermal stimulus.
Objective: To measure the latency of the tail-flick reflex in response to a focused heat source.
Apparatus: A tail-flick apparatus that directs a beam of high-intensity light onto the ventral surface of the animal's tail.
Procedure:
-
Acclimatization and Restraint: Animals (typically rats) are gently restrained, often in a specialized holder, allowing the tail to be exposed. They are allowed to acclimate to the restraint for a short period.
-
Baseline Latency: The heat source is directed onto a specific portion of the tail, and the time taken for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Similar to the hot plate test, the agonist and antagonist are administered according to the study design.
-
Post-Treatment Latency: The tail-flick latency is measured at predetermined intervals after drug administration.
-
Data Analysis: The %MPE and ED50 values are calculated as described for the hot plate test.
Mandatory Visualizations
Signaling Pathway of µ-Opioid Receptor Agonism and Naloxone Antagonism
Caption: µ-Opioid receptor signaling pathway and the mechanism of naloxone antagonism.
Experimental Workflow for Evaluating Opioid Antagonism
Caption: A typical experimental workflow for an in vivo opioid antagonism study.
References
Safety Operating Guide
Personal protective equipment for handling 14-Methoxymetopon
Essential Safety and Handling Guide for 14-Methoxymetopon
Disclaimer: This document provides guidance on the safe handling of this compound based on general principles for highly potent synthetic opioids. As an experimental compound, a formal Safety Data Sheet (SDS) may not be readily available. Therefore, it is imperative to treat this compound with extreme caution. All laboratory personnel must consult their institution's Environmental Health and Safety (EH&S) department to ensure compliance with local and national regulations before handling this substance.
This compound is an experimental opioid agonist with exceptionally high potency. Systemically, it is approximately 500 times more potent than morphine, and this potency can be magnified up to a million-fold when administered spinally or supraspinally.[1][2] Its primary hazard is respiratory depression, and exposure to even minute quantities can be dangerous. The principal routes of exposure in a laboratory setting are inhalation of airborne particles and dermal contact.[3]
Quantitative Data and Hazard Profile
Due to its high potency, a quantitative risk assessment is crucial. The following table summarizes key data to inform safe handling procedures.
| Property | Data | Source |
| IUPAC Name | 3-Hydroxy-14-methoxy-5,17-dimethyl-7,8-dihydro-4,5α-epoxy-morphinan-6-one | [1] |
| CAS Number | 131575-03-6 | [1][4] |
| Molecular Formula | C₁₉H₂₃NO₄ | [1] |
| Molar Mass | 329.396 g·mol⁻¹ | [1] |
| Analgesic Potency | ~500x morphine (systemic administration) | [1][2] |
| Primary Hazard | Potent μ-opioid receptor agonist, risk of severe respiratory depression. | [1][5] |
Operational Plan: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. A risk assessment should be conducted for each procedure to determine the appropriate level of protection.[6]
| Task / Risk Level | Recommended Personal Protective Equipment (PPE) |
| Minimal Risk (Handling sealed containers, no visible product) | ● Gloves: Single pair of nitrile gloves. |
| Moderate Risk (Handling dilute solutions, preparing formulations in a containment device) | ● Gloves: Double chemotherapy-rated nitrile gloves.[7] ● Body: Solid-front barrier gown.[7] ● Eye/Face: Chemical safety goggles or a full-face shield.[8][9] ● Respiratory: Required if any chance of aerosolization exists. A NIOSH-certified respirator is recommended.[6] |
| High Risk (Handling neat powder, weighing, potential for spills) | ● Gloves: Double chemotherapy-rated nitrile gloves.[7] ● Body: Impermeable, disposable gown with tight-fitting cuffs. ● Eye/Face: Full-face shield.[8] ● Respiratory: A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be considered.[6] |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the essential steps for safely handling this compound in a research laboratory.
1. Preparation and Pre-Handling:
-
Controlled Access: Restrict access to the handling area to trained personnel only.
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, a Class II Biological Safety Cabinet, or a compounding aseptic containment isolator (CACI).[10]
-
Emergency Kit: Ensure an opioid overdose emergency kit, including naloxone, is readily accessible and personnel are trained in its use.
-
Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags must be available.
2. Donning PPE:
-
Follow the PPE recommendations in the table above based on the specific task.
-
Ensure gloves are inspected for any defects before use. When double-gloving, the outer glove should be removed and replaced immediately if contamination is suspected.
3. Handling Procedures (Weighing and Solution Preparation):
-
Weighing Powder:
-
Perform all manipulations of solid this compound within a containment device to prevent aerosolization.
-
Use dedicated, disposable weighing papers or containers.
-
Carefully "wet" the powder with the chosen solvent directly on the balance to prevent particles from becoming airborne.
-
-
Preparing Solutions:
-
Use Luer-lock syringes and needles to prevent accidental detachment.[7]
-
Work over a disposable, absorbent pad to contain any potential drips or spills.
-
Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
4. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment. A multi-step process involving a cleaning agent followed by a suitable deactivating agent (if known) or a thorough rinse is recommended.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown and other equipment. Inner gloves should be the last item removed. Dispose of all PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Follow all federal, state, and local regulations for disposal.[11]
-
Waste Segregation: Do not mix this compound waste with other laboratory waste streams.[7]
-
Solid Waste:
-
Unused or expired neat compound must be disposed of in its original container or a sealed, clearly labeled hazardous waste container.
-
Contaminated disposables (e.g., gloves, gowns, absorbent pads, weighing papers) should be placed in a dedicated, puncture-proof, and leak-proof hazardous waste container.[7][11]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Sharps:
-
Syringes that have contained the drug must be disposed of as hazardous chemical waste in a designated "black" sharps container for RCRA waste, not a standard red sharps container, unless the syringe is completely empty with no visible residue.[7]
-
-
Labeling and Pickup: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents. Arrange for pickup through your institution's EH&S department.
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a very potent mu-opioid receptor-selective analgesic with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Page loading... [guidechem.com]
- 5. This compound, a potent opioid, induces no respiratory depression, less sedation, and less bradycardia than sufentanil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ems.gov [ems.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. ashp.org [ashp.org]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
